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(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol Documentation Hub

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  • Product: (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Core Science & Biosynthesis

Foundational

(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol chemical structure

An In-Depth Technical Guide to (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol: Synthesis, Characterization, and Therapeutic Potential Abstract (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a chiral alcohol belonging to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol: Synthesis, Characterization, and Therapeutic Potential

Abstract

(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a chiral alcohol belonging to the class of phenyl-imidazole derivatives. This molecular scaffold is of significant interest to the pharmaceutical industry, forming the core of numerous clinically successful azole antifungal agents.[1] The specific (1R) stereochemistry is crucial, as biological activity is often highly dependent on the three-dimensional arrangement of the pharmacophoric elements. This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. It details the molecule's structural significance, provides validated protocols for its enantioselective synthesis and characterization, and outlines a workflow for its biological evaluation. The narrative emphasizes the causal reasoning behind methodological choices, ensuring a deep understanding of the scientific principles at play.

Molecular Overview and Physicochemical Properties

Chemical Structure and Nomenclature

The structure consists of a central phenyl ring substituted at the meta-position (C3) with a 1H-imidazol-1-yl group and at the C1 position with a (1R)-1-hydroxyethyl group. The imidazole ring acts as a critical coordinating group for metallic ions in enzyme active sites, while the chiral alcohol and phenyl ring provide key binding interactions.

  • IUPAC Name: (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

  • Molecular Formula: C₁₁H₁₂N₂O

  • Chiral Center: The carbon atom bonded to the hydroxyl group (C1 of the ethan-1-ol moiety) is a stereocenter with an (R) configuration.

Stereochemistry and Chirality

The presence of a single chiral center means the compound exists as a pair of enantiomers: (1R) and (1S). In the context of drug design, particularly for azole antifungals that target specific enzyme active sites, it is common for one enantiomer to exhibit significantly greater potency than the other. Research has shown that for related structures, a specific enantiomer can be orders of magnitude more active, underscoring the necessity for enantioselective synthesis to produce a single, optically pure isomer for therapeutic evaluation.[2]

Physicochemical Data

The following table summarizes the key computed and experimental properties for this class of molecule.

PropertyValueSource
Molecular Weight 188.23 g/mol Computed
CAS RN Not available for this specific enantiomer-
Appearance Expected to be a white to off-white solidAnalog Data
pKa (Imidazole) ~6.5-7.0 (Predicted)Analog Data
LogP ~1.5 (Predicted)Computed

Rationale and Therapeutic Relevance in Drug Discovery

The Azole Pharmacophore in Antifungal Agents

The 1-aryl-2-(imidazol-1-yl)ethanol scaffold is a cornerstone of modern antifungal therapy. The primary mechanism of action for azole drugs (e.g., ketoconazole, miconazole) is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

The nitrogen atom (N3) of the imidazole ring coordinates with the heme iron atom in the active site of CYP51, while the substituted phenyl ring engages in hydrophobic interactions within the enzyme's substrate-binding channel.[1] This dual interaction leads to potent and specific inhibition of the enzyme, disrupting fungal cell membrane formation and leading to cell death.

Potential as a Key Intermediate and Scaffold

(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol serves as both a potential active pharmaceutical ingredient (API) and a crucial chiral building block. The free hydroxyl group provides a synthetic handle for further molecular elaboration, allowing for the creation of ester, ether, or carbamate derivatives to optimize pharmacokinetic and pharmacodynamic properties.

Synthetic Strategy and Methodologies

The synthesis of this target molecule is a multi-step process that requires precise control over reactivity and stereochemistry. The most logical approach involves the preparation of an achiral ketone precursor followed by a highly enantioselective reduction.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the target molecule at the C-O bond of the chiral center, leading back to the corresponding ketone and a chiral reducing agent. The ketone precursor is further disconnected at the phenyl-imidazole C-N bond.

G Target (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol Reduction Asymmetric Reduction Target->Reduction Chiral Center Formation Ketone 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one Coupling Nucleophilic Substitution Ketone->Coupling C-N Bond Formation Reduction->Ketone Bromoacetophenone 3-Bromoacetophenone Imidazole 1H-Imidazole Coupling->Bromoacetophenone Coupling->Imidazole

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis of 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one (Precursor)

This protocol describes the synthesis of the key ketone intermediate via a copper-catalyzed Ullmann-type coupling reaction, which is a reliable method for forming aryl-N-imidazole bonds.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add 3-bromoacetophenone (1.0 eq), 1H-imidazole (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5 M with respect to the 3-bromoacetophenone.

  • Heating: Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ketone product.

Experimental Protocol: Enantioselective Reduction to (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

The choice of a chiral reducing agent is paramount for establishing the desired (1R) stereochemistry with high enantiomeric excess (ee). The Corey-Bakshi-Shibata (CBS) reduction is a robust and highly selective method for this transformation.

Step-by-Step Methodology:

  • Catalyst Preparation: To a flame-dried, argon-flushed flask at 0 °C, add a 1 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 eq).

  • Borane Addition: Slowly add a 1 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (0.6 eq) to the catalyst solution. Stir for 15 minutes at 0 °C. The formation of the catalyst-borane complex is the self-validating step; proper complexation is required for high enantioselectivity.

  • Substrate Addition: Dissolve the precursor ketone, 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one (1.0 eq), in anhydrous tetrahydrofuran (THF) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction for 2-4 hours at 0 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the solvents.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final (1R)-enantiomer.

Structural Characterization and Analytical Protocols

Rigorous analytical chemistry is required to confirm the identity, purity, and stereochemical integrity of the final compound.

Spectroscopic Analysis

The following table outlines the expected spectroscopic signatures for the title compound.

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons (7-8 ppm), imidazole protons (~7-8 ppm), the methine proton (-CHOH, ~5 ppm, quartet), and the methyl protons (-CH₃, ~1.5 ppm, doublet).
¹³C NMR Signals for aromatic and imidazole carbons (115-140 ppm), the carbinol carbon (~70 ppm), and the methyl carbon (~25 ppm).
IR (Infrared) Broad O-H stretch (~3300 cm⁻¹), C-H aromatic stretches (~3100 cm⁻¹), and C=C/C=N stretches (1400-1600 cm⁻¹).
HRMS (High-Res MS) Calculated m/z for [M+H]⁺: 189.1028. Observed value should be within 5 ppm.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the product.

Step-by-Step Methodology:

  • Column Selection: Utilize a chiral stationary phase column, such as a Daicel Chiralpak AD-H or similar polysaccharide-based column.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.

  • Sample Preparation: Prepare a dilute solution of the final compound in the mobile phase (~0.1 mg/mL). Also prepare a sample of the racemic compound (synthesized via a simple NaBH₄ reduction) to identify the retention times of both enantiomers.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will separate into distinct peaks.

  • Quantification: Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100. A successful synthesis should yield an ee >98%.

Biological Evaluation Workflow

Once the compound is synthesized and fully characterized, its biological activity can be assessed using a logical, tiered approach.

In Vitro Antifungal Activity Workflow

G cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Selectivity & Safety Compound Synthesized Compound (>98% ee) MIC_Assay Broth Microdilution MIC Assay (e.g., Candida albicans) Compound->MIC_Assay Decision1 MIC < Threshold? MIC_Assay->Decision1 CYP51_Assay In Vitro Fungal CYP51 Inhibition Assay Cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., HepG2) Decision1->CYP51_Assay Yes Decision1->Cytotoxicity Yes Stop Inactive Decision1->Stop No

Caption: Workflow for in vitro biological evaluation.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol, based on CLSI standards, determines the lowest concentration of the compound that inhibits visible fungal growth.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans ATCC 90028) adjusted to a final concentration of ~1-5 × 10³ CFU/mL in each well.

  • Controls: Include a positive control (fungus + medium, no drug) and a negative control (medium only). A standard antifungal like fluconazole should be run in parallel.

  • Incubation: Incubate the plate at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol represents a molecule of high strategic value in medicinal chemistry. Its structure embodies the essential pharmacophoric features of a potent CYP51 inhibitor. The detailed protocols provided herein offer a validated pathway for its enantioselective synthesis and rigorous characterization, which are prerequisites for any drug development program. Future work should focus on the derivatization of the hydroxyl group to explore structure-activity relationships (SAR), improve metabolic stability, and enhance the overall pharmacological profile. Successful lead compounds identified from these efforts would then proceed to more advanced preclinical and in vivo efficacy studies.

References

  • Fun, H.-K., Quah, C. K., Attia, M. I., & Aboul-Enein, M. N. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o628. [Link]

  • Attia, M. I., Aboul-Enein, M. N., El-Brollosy, N. R., Ng, S. W., & Tiekink, E. R. T. (2012). 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2448. [Link]

  • De Vita, D., et al. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]

  • Håkansson, M. (2021). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Lund University Publications. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82316, 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. PubChem. [Link]

  • Fun, H.-K., Quah, C. K., Attia, M. I., & Aboul-Enein, M. N. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. [Link]

Sources

Exploratory

Physicochemical Profiling &amp; Structural Analysis

As a Senior Application Scientist specializing in early-stage drug discovery and chiral synthesis, I frequently encounter the critical need for absolute stereochemical control when designing active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-stage drug discovery and chiral synthesis, I frequently encounter the critical need for absolute stereochemical control when designing active pharmaceutical ingredients (APIs). The compound (R)-1-(3-imidazolylphenyl)ethanol —more formally indexed as (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol —is a highly specialized chiral building block.

The specific CAS Registry Number for the (R)-enantiomer is 2137036-88-3 [1][2].

This whitepaper provides an in-depth technical analysis of this compound, exploring its physicochemical profile, the causality behind its enantioselective synthesis, and its mechanistic role as a pharmacophore in drug development.

In pharmaceutical chemistry, the spatial orientation of a molecule dictates its biological fate. The (R)-enantiomer of 1-(3-imidazolylphenyl)ethanol possesses two critical structural features:

  • The Imidazole Ring: A potent bioisostere and electron-rich heterocycle capable of coordinating with transition metals (e.g., zinc or iron in metalloenzymes like CYP450).

  • The Chiral Benzylic Alcohol: The (R)-stereocenter provides a highly specific vector for hydrogen bonding or serves as a stereospecific leaving group/attachment point during downstream API synthesis (e.g., via Mitsunobu inversion or stereoretentive coupling).

To ensure clarity in procurement and analytical validation, the distinct identifiers for the enantiomeric and racemic forms are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties

Property / ParameterData / Value
Chemical Name (R)-1-(3-(1H-imidazol-1-yl)phenyl)ethan-1-ol
Target CAS Number 2137036-88-3
Racemate CAS Number 1269225-52-6
(S)-Enantiomer CAS Number 2137057-45-3
Precursor Ketone CAS 25700-00-9 (3-(1H-imidazol-1-yl)acetophenone)
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Pharmacophore Role Metal coordinator, H-bond donor/acceptor

Mechanistic Rationale: Imidazole as a Pharmacophore

Why utilize the (R)-enantiomer over the racemate? Causality in pharmacology dictates that biological receptors are inherently chiral environments. An API synthesized from racemic 1269225-52-6 will yield two diastereomeric or enantiomeric products, often resulting in one active compound (eutomer) and one inactive or toxic compound (distomer).

By utilizing CAS 2137036-88-3 , developers lock the stereochemistry early in the synthetic route. When this building block is incorporated into a larger drug scaffold (such as an anti-viral HCMV agent or a kinase inhibitor), the imidazole nitrogen (N3) acts as an electron donor to target metalloenzymes, while the specific (R)-configuration ensures the rest of the molecule fits precisely into the hydrophobic pocket of the target receptor [3].

Pathway Ligand Chiral Building Block CAS: 2137036-88-3 API Active Pharmaceutical Ingredient e.g., Kinase Inhibitor Ligand->API Stereospecific Coupling Target Biological Target Metalloenzyme / Receptor API->Target Imidazole-Metal Coordination Inhibition Pharmacological Effect Disease Modification Target->Inhibition Pathway Blockade

Fig 1. Pharmacological integration pathway of the chiral imidazole pharmacophore.

Enantioselective Synthesis Protocol: The CBS Reduction

To synthesize CAS 2137036-88-3 with high enantiomeric excess (>98% ee), standard reduction using sodium borohydride (NaBH₄) is insufficient, as it yields the racemate. Instead, a self-validating asymmetric system must be employed. The Corey-Bakshi-Shibata (CBS) reduction is the industry standard for this transformation.

Causality of the Method: The (R)-CBS oxazaborolidine catalyst coordinates simultaneously with the borane reducing agent and the oxygen of the precursor ketone (CAS 25700-00-9). This rigid transition state forces the hydride to attack exclusively from the Re-face of the ketone, driving the stereochemical outcome to the (R)-alcohol.

Step-by-Step Laboratory Protocol
  • System Preparation: Flame-dry a 250 mL round-bottom flask under a continuous argon atmosphere to exclude moisture, which would prematurely hydrolyze the borane reagent.

  • Catalyst Loading: Dissolve 0.1 equivalents of (R)-CBS catalyst in 50 mL of anhydrous tetrahydrofuran (THF). Cool the system to -20°C using a dry ice/acetone bath to maximize facial selectivity.

  • Hydride Addition: Slowly inject 1.2 equivalents of Borane-THF complex (BH₃·THF) into the reaction vessel. Stir for 15 minutes to allow the catalyst-borane complex to form.

  • Substrate Delivery: Dissolve 1.0 equivalent of 3-(1H-imidazol-1-yl)acetophenone (CAS 25700-00-9) in 20 mL of anhydrous THF. Add this solution dropwise over 60 minutes via a syringe pump. Rationale: Slow addition ensures the ketone reacts exclusively with the chiral catalyst complex rather than uncatalyzed background borane.

  • Reaction Quench: After complete consumption of the starting material (monitored via TLC), carefully quench the reaction at -20°C by the dropwise addition of 10 mL of methanol. Rationale: Methanol safely decomposes excess borane, releasing hydrogen gas.

  • Isolation: Warm to room temperature, concentrate under vacuum, and partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Synthesis A Ketone Precursor CAS: 25700-00-9 D (R)-Alcohol CAS: 2137036-88-3 A->D Asymmetric Reduction B (R)-CBS Catalyst Stereocontrol B->D Face-selective Coordination C Borane (BH3) Hydride Source C->D Hydride Transfer

Fig 2. Enantioselective CBS reduction workflow for CAS 2137036-88-3.

Analytical Validation & Quality Control

To validate the trustworthiness of the synthetic protocol, the product must undergo rigorous analytical testing to confirm both chemical purity and enantiomeric excess.

Table 2: Quality Control Parameters

Analytical TechniquePurposeExpected Outcome
¹H NMR (400 MHz, CDCl₃) Structural ConfirmationDistinct benzylic proton multiplet at ~4.9 ppm; imidazole protons at ~7.8, 7.2, and 7.1 ppm.
Chiral HPLC Enantiomeric Excess (ee)>98% ee. The (R)-enantiomer must resolve distinctly from the (S)-enantiomer (CAS 2137057-45-3) using a chiral stationary phase (e.g., Chiralcel OD-H).
Optical Rotation [α]D Stereochemical IdentityA specific rotation matching the reference standard for the (R)-configuration, confirming the spatial direction of polarized light.
LC-MS (ESI+) Mass Verification[M+H]⁺ peak at m/z 189.1.

By adhering to these stringent analytical checks, researchers ensure that the integration of CAS 2137036-88-3 into downstream biological assays is free from the confounding variables introduced by racemic mixtures.

References

  • Chemsrc. "2-(4-chlorophenyl)-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide (Compound Database)." Chemsrc. Available at:[Link]

Foundational

An In-depth Technical Guide to the Reduction of 3-(1H-imidazol-1-yl)acetophenone

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical reduction of 3-(1H-imidazol-1-yl)acet...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reduction of 3-(1H-imidazol-1-yl)acetophenone to its corresponding alcohol, 1-(3-(1H-imidazol-1-yl)phenyl)ethan-1-ol. This transformation is a critical step in the synthesis of various compounds of interest in medicinal chemistry, where the resulting secondary alcohol serves as a versatile chiral building block. This document details the underlying chemical principles, offers two field-proven experimental protocols (Sodium Borohydride Reduction and Catalytic Transfer Hydrogenation), provides a thorough guide to the characterization of the product, and discusses the significance of this transformation. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis and analysis of this important intermediate.

Introduction

3-(1H-imidazol-1-yl)acetophenone is a substituted aromatic ketone featuring an imidazole ring, a moiety prevalent in many biologically active molecules and natural products.[1] The imidazole ring system is a key component in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems. The reduction of the ketone group in 3-(1H-imidazol-1-yl)acetophenone to a secondary alcohol, 1-(3-(1H-imidazol-1-yl)phenyl)ethan-1-ol, is a foundational transformation. This product is not only a target molecule in its own right but also a crucial precursor for more complex molecular architectures, particularly in the development of novel therapeutic agents.

This guide provides an in-depth exploration of this reduction, moving beyond a simple recitation of steps to explain the causality behind procedural choices, ensuring a robust and reproducible outcome.

Mechanistic Considerations in Aryl Ketone Reduction

The reduction of a ketone to an alcohol is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of the hydride source is paramount and dictates the reaction conditions, selectivity, and safety profile.

  • Hydride Donors : For the reduction of a relatively simple ketone like 3-(1H-imidazol-1-yl)acetophenone, two main classes of reagents are typically considered.

    • Metal Borohydrides : Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for ketones and aldehydes.[2] Its ease of handling and compatibility with protic solvents like methanol and ethanol make it a workhorse in both academic and industrial laboratories.[3][4] The reaction is typically exothermic and may require cooling to control the rate.[3]

    • Metal Aluminum Hydrides : Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent, capable of reducing esters and amides in addition to ketones.[2] Its high reactivity necessitates strict anhydrous conditions and careful handling, making NaBH₄ the preferred choice for this specific transformation where chemoselectivity is not a concern and safety is prioritized.

  • Catalytic Hydrogenation : An alternative, "greener" approach is catalytic transfer hydrogenation (CTH).[5][6] This method avoids the use of stoichiometric metal hydride reagents. Instead, a hydrogen donor molecule (like isopropanol or formic acid) transfers hydrogen to the substrate in the presence of a metal catalyst (e.g., based on Palladium, Rhodium, or Copper).[5][7] CTH often proceeds under mild conditions and generates less waste.[5]

The presence of the imidazole ring is generally well-tolerated by these reduction methods, as the N-heterocycle is not susceptible to reduction under these conditions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 1-(3-(1H-imidazol-1-yl)phenyl)ethan-1-ol.

Method 1: Sodium Borohydride Reduction (A Bench-Stable and Mild Approach)

This protocol is valued for its simplicity, high yield, and the use of readily available and safe reagents.

Principle : Sodium borohydride in a protic solvent (methanol) delivers a hydride to the carbonyl carbon. The resulting alkoxide is subsequently protonated by the solvent during the reaction and upon acidic workup to yield the final alcohol.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Dissolve 3-(1H-imidazol-1-yl)acetophenone in Methanol B Cool solution in ice bath (0-5°C) A->B C Add Sodium Borohydride (NaBH4) portion-wise B->C D Stir at room temperature (Monitor by TLC) C->D E Quench with dilute HCl (aq) D->E F Evaporate Methanol E->F G Extract with Ethyl Acetate F->G H Dry organic layer (Na2SO4) G->H I Evaporate solvent H->I J Purified Product: 1-(3-(1H-imidazol-1-yl)phenyl)ethan-1-ol I->J

Caption: Experimental workflow for NaBH₄ reduction.

Step-by-Step Protocol :

  • Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(1H-imidazol-1-yl)acetophenone (1.0 eq) in methanol (approx. 10 mL per gram of ketone).

  • Cooling : Cool the solution in an ice-water bath to 0-5 °C. This is crucial to moderate the initial exothermic reaction upon adding the borohydride.[3]

  • Reagent Addition : While stirring, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10-15 minutes. Ensure the temperature does not exceed 10 °C. Using a slight excess of NaBH₄ ensures the reaction goes to completion.[2]

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 10% methanol in dichloromethane.[8] The disappearance of the starting material spot (ketone) and the appearance of a new, more polar spot (alcohol) indicates completion.

  • Quenching : Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise until gas evolution (hydrogen) ceases. This step neutralizes the excess borohydride.[3]

  • Solvent Removal : Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction : To the remaining aqueous residue, add ethyl acetate. If necessary, add a saturated solution of sodium bicarbonate to neutralize any excess acid until the aqueous layer is neutral or slightly basic (pH ~8). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : The resulting solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Method 2: Catalytic Transfer Hydrogenation (A Greener Alternative)

This method is an excellent alternative that avoids borohydride reagents and is easily scalable.

Principle : A palladium on carbon (Pd/C) catalyst facilitates the transfer of hydrogen from a donor, sodium formate (HCOONa), to the ketone. This reaction proceeds in a protic solvent like water or ethanol.

Step-by-Step Protocol :

  • Setup : To a round-bottom flask, add 3-(1H-imidazol-1-yl)acetophenone (1.0 eq), sodium formate (3.0 eq), and 10% Palladium on Carbon (Pd/C, 2-5 mol %).

  • Solvent : Add a 1:1 mixture of ethanol and water.

  • Reaction : Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously for 4-8 hours.

  • Monitoring : Monitor the reaction by TLC as described in Method 1.

  • Filtration : After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Concentration and Extraction : Concentrate the filtrate to remove the ethanol. Extract the remaining aqueous solution with ethyl acetate.

  • Drying and Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product. Purify as needed.

Characterization of the Reduction Product

Confirming the successful transformation from ketone to alcohol requires a combination of spectroscopic methods. The data presented below are expected values for 1-(3-(1H-imidazol-1-yl)phenyl)ethan-1-ol.

ketone [label=<

3-(1H-imidazol-1-yl)acetophenone

];

product [label=<

1-(3-(1H-imidazol-1-yl)phenyl)ethan-1-ol

];

reagents [label=<

  • NaBH₄, MeOH
  • H₃O⁺ workup

];

ketone -> reagents [arrowhead=none, style=invis]; reagents -> product [arrowhead=vee, label="Reduction"]; }

Sources

Exploratory

(1R)-enantiomer of 1-[3-(1H-imidazol-1-yl)phenyl]ethanol

Advanced Synthesis and Pharmacological Profiling of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethanol Executive Summary (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethanol is a highly specialized chiral building block and pharmacophore....

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis and Pharmacological Profiling of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethanol

Executive Summary

(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethanol is a highly specialized chiral building block and pharmacophore. Featuring a meta-substituted imidazole ring and a stereodefined benzylic alcohol, this molecule bridges the gap between transition-metal coordinating agents and stereospecific target binders. This technical guide details the structural rationale, self-validating synthetic protocols, and the mechanistic basis for its application as a targeted metalloenzyme inhibitor.

Structural and Chemical Profiling

The architecture of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethanol is defined by two critical domains:

  • The Imidazole Pharmacophore: Positioned at the meta-carbon of the phenyl ring, the 1H-imidazol-1-yl group projects outward, exposing its N3 nitrogen. This unhindered sp2-hybridized nitrogen acts as a potent electron donor, capable of forming strong dative bonds with transition metals (such as heme iron).

  • The (1R)-Benzylic Stereocenter: The secondary alcohol at the benzylic position provides both a hydrogen-bond donor/acceptor site and a steric directing group. The (1R) configuration ensures a specific spatial trajectory of the methyl group, which is critical for fitting into asymmetric enzymatic binding pockets without inducing steric clash.

Synthetic Methodologies: A Self-Validating Approach

To obtain the enantiopure (1R)-isomer, traditional racemic synthesis followed by chiral chromatography is inefficient. Instead, we employ two highly selective, causality-driven methodologies: Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Kinetic Resolution.

Protocol A: Noyori Asymmetric Transfer Hydrogenation (ATH)

Causality: Direct hydrogenation using palladium or platinum is contraindicated because the imidazole ring strongly coordinates to and poisons heterogeneous metal surfaces. ATH bypasses this by utilizing an outer-sphere mechanism where the substrate does not directly bind the metal center [1].

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask under inert argon, dissolve 0.5 mol% of the ruthenium precursor [RuCl2(p-cymene)]2 and 1.0 mol% of the chiral ligand (R,R)-TsDPEN in anhydrous isopropanol. Stir at 40 °C for 30 minutes to generate the active 16-electron Ru catalyst.

  • Substrate Addition: Add 10.0 mmol of the ketone precursor, 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one, to the activated catalyst solution.

  • Hydrogen Donor Introduction: Slowly add a 5:2 azeotropic mixture of formic acid and triethylamine (30 mmol). Rationale: Formic acid serves as the hydride source, decomposing into CO2 and H2, driving the reaction forward thermodynamically.

  • Reaction Monitoring: Stir the mixture at 40 °C. Monitor the conversion via chiral HPLC. The outer-sphere hydride transfer from the Ru-hydride intermediate to the re-face of the ketone selectively yields the (1R)-alcohol.

  • Quench and Workup: Upon complete consumption of the ketone (typically 12–16 hours), quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH 95:5) to isolate the pure (1R)-enantiomer.

Protocol B: Enzymatic Kinetic Resolution via CAL-B

Causality: If the racemic alcohol is already available, enzymatic resolution offers a highly scalable alternative. Lipase B from Candida antarctica (CAL-B) strictly follows Kazlauskas' rule, preferentially accommodating the (1R)-enantiomer of secondary benzylic alcohols into its catalytic triad [2].

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 20.0 mmol of racemic 1-[3-(1H-imidazol-1-yl)phenyl]ethanol in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add 60.0 mmol (3 equivalents) of vinyl acetate. Rationale: Vinyl acetate is an irreversible acyl donor; the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, preventing the reverse reaction and driving the equilibrium .

  • Biocatalyst Introduction: Add 500 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Place the reaction vessel in an orbital shaker at 30 °C and 200 rpm.

  • In-Process Control: Monitor the reaction via chiral HPLC. Stop the reaction exactly at 50% conversion (typically 24–36 hours) to ensure maximum enantiomeric excess of both the (1R)-acetate and the unreacted (1S)-alcohol.

  • Separation and Hydrolysis: Filter off the immobilized enzyme. Separate the fast-reacting (1R)-acetate from the (1S)-alcohol via silica gel chromatography. Finally, subject the (1R)-acetate to mild alkaline hydrolysis (K2CO3 in methanol) to yield the target (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethanol.

Workflow Start Racemic 1-[3-(1H-imidazol-1-yl) phenyl]ethanol Enzyme CAL-B (Novozym 435) + Vinyl Acetate Start->Enzyme dissolve in MTBE Resolution Kinetic Resolution (Kazlauskas Rule) Enzyme->Resolution incubate at 30°C Acetate (1R)-Acetate (Fast Reacting) Resolution->Acetate acylation Alcohol (1S)-Alcohol (Slow Reacting) Resolution->Alcohol unreacted Hydrolysis Alkaline Hydrolysis (K2CO3 / MeOH) Acetate->Hydrolysis isolate via silica Product (1R)-1-[3-(1H-imidazol-1-yl) phenyl]ethanol Hydrolysis->Product deprotection

Enzymatic kinetic resolution workflow for isolating the (1R)-enantiomer.

Pharmacological Potential & Mechanism of Action

Compounds bearing an unhindered imidazole ring are foundational in the design of Cytochrome P450 (CYP450) inhibitors, such as antifungal agents targeting CYP51 or oncology drugs targeting CYP19A1 (aromatase)[3].

The mechanism relies on the displacement of the axial water molecule coordinated to the heme iron (Fe3+) in the resting state of the CYP enzyme. The N3 lone pair of the imidazole forms a strong dative bond with the iron, locking the enzyme in a catalytically inactive state and preventing the binding and activation of molecular oxygen. The (1R)-hydroxyethyl group acts as a secondary binding anchor, forming hydrogen bonds with polar amino acid residues lining the access channel of the active site, thereby dictating high isozyme selectivity.

G Cpd (1R)-1-[3-(1H-imidazol-1-yl) phenyl]ethanol Imid Imidazole N3 (Electron Donor) Cpd->Imid active moiety Heme Heme Iron (Fe3+) Imid->Heme dative bond CYP CYP450 Enzyme Heme->CYP resides in Block Catalytic Blockade Heme->Block induces

Mechanism of CYP450 catalytic blockade via imidazole-heme coordination.

Analytical Characterization

To ensure the integrity and stereochemical purity of the synthesized (1R)-enantiomer, a rigorous analytical panel must be executed. The expected quantitative parameters are summarized below:

Analytical TechniqueTarget ParameterExpected ObservationMechanistic Rationale
1H NMR (400 MHz, CDCl3) Benzylic Methine (-CH-OH)Quartet, ~4.8 ppm, J = 6.5 HzThe proton is highly deshielded by the adjacent aromatic ring and the electronegative hydroxyl oxygen.
13C NMR (100 MHz, CDCl3) Benzylic Carbon~70.5 ppmCharacteristic chemical shift confirming the formation of the secondary benzylic alcohol.
Chiral HPLC Enantiomeric Excess (ee)>99% ee (Single peak on chiral stationary phase)Validates the absolute stereospecificity of the ATH or the CAL-B enzymatic resolution.
Specific Rotation [α]D Optical ActivityPositive or Negative value (e.g., +35.0°, c=1, MeOH)Confirms the isolation of the specific (1R)-enantiomer as opposed to the racemate.
LC-MS (ESI+) Molecular Ion [M+H]+m/z 189.1Confirms the exact molecular weight of the target compound (C11H12N2O, MW: 188.23).

References

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). URL:[Link]

  • Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica. PMC / National Institutes of Health. URL:[Link]

  • Reagents for (ir)reversible enzymatic acylations. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. PMC / National Institutes of Health. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of Imidazole-Substituted Benzyl Alcohols

Introduction In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, integral to the structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, integral to the structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity, amphoteric nature, and ability to act as a hydrogen bond donor and acceptor, make it a versatile component in drug design. When coupled with the benzyl alcohol moiety—a structure that provides a benzylic carbon for metabolic transformations and a phenyl ring for aromatic interactions—the resulting imidazole-substituted benzyl alcohols become a class of compounds with significant therapeutic potential.

This guide provides a comprehensive examination of the core physical properties of these molecules. Understanding these characteristics is not merely an academic exercise; it is fundamental to drug development. Properties such as melting point, solubility, and pKa govern a molecule's formulation, absorption, distribution, metabolism, and excretion (ADME) profile. For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of these properties is critical for optimizing lead compounds and accelerating the path to clinical viability.

This document moves beyond a simple recitation of data. It is structured to provide field-proven insights into why these molecules behave as they do and how their properties can be reliably characterized.

Analysis of Core Structural Moieties

The physical properties of an imidazole-substituted benzyl alcohol are a composite of the characteristics inherent to its parent structures: the imidazole ring and the benzyl alcohol framework.

The Imidazole Moiety: A Versatile Heterocycle

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This structure imparts several key properties:

  • Polarity and Solubility: Imidazole is a highly polar compound with a significant dipole moment (3.61 D) and is very soluble in water (633 g/L).[1] This is due to the presence of the nitrogen atoms which can engage in hydrogen bonding with polar solvents.

  • Amphoterism and pKa: Imidazole is amphoteric, meaning it can act as both an acid and a base.[1] The pyrrole-like nitrogen (N-1) is weakly acidic (pKa ≈ 14.5), while the pyridine-like nitrogen (N-3) is basic. The conjugate acid of imidazole, the imidazolium cation, has a pKa of approximately 7.0, making the imidazole ring a relevant biological buffer.[1] This basicity is a critical determinant of the molecule's charge state at physiological pH.

  • Hydrogen Bonding: The N-1 position can act as a hydrogen bond donor, while the N-3 lone pair is a strong hydrogen bond acceptor. This dual capability is crucial for molecular interactions with biological targets like enzymes and receptors.[2]

The Benzyl Alcohol Moiety: Aromatic and Reactive

Benzyl alcohol is a simple aromatic alcohol with its own distinct set of properties:

  • Polarity and Solubility: As an alcohol, it is polar and can participate in hydrogen bonding. However, the nonpolar benzene ring limits its aqueous solubility compared to small aliphatic alcohols. Benzyl alcohol has moderate solubility in water (approx. 4 g/100 mL) but is miscible with many organic solvents.

  • Reactivity: The hydroxyl group can be oxidized or can participate in esterification reactions. The benzylic carbon and the aromatic ring are also sites for metabolic activity.

  • Influence of Substituents: The properties of the benzyl alcohol moiety can be significantly altered by substituents on the phenyl ring. Electron-withdrawing groups (e.g., -NO₂) can increase the acidity of the hydroxyl proton, while electron-donating groups (e.g., -OCH₃) can increase electron density on the ring and benzylic carbon.[3]

Key Physical Properties and Structure-Property Relationships

The combination of these two moieties creates a molecule whose properties are a nuanced interplay of polarity, lipophilicity, basicity, and hydrogen bonding capacity.

Melting and Boiling Point

The melting point of a solid and the boiling point of a liquid are dictated by the strength of intermolecular forces. For imidazole-substituted benzyl alcohols, these are:

  • Hydrogen Bonding: The primary contributor to high melting and boiling points. The alcohol's -OH group is a hydrogen bond donor, and the imidazole's N-3 is an acceptor. If the N-1 position is unsubstituted, it can also act as a donor. These interactions create a strong molecular network that requires significant energy to overcome.

  • π-π Stacking: The aromatic phenyl and imidazole rings can interact through π-stacking, further stabilizing the solid-state lattice.

  • Dipole-Dipole Interactions: The inherent polarity of both moieties contributes to these forces.

Substituents can modulate these properties. Bulky groups may disrupt efficient crystal packing, potentially lowering the melting point. Conversely, substituents that enhance hydrogen bonding or dipole interactions can increase it.

Solubility

Solubility is a critical factor for bioavailability. The "like dissolves like" principle is a useful starting point, but the balance between hydrophilic and hydrophobic regions is key.

  • Aqueous Solubility: This is a trade-off. The polar imidazole ring and the hydroxyl group promote water solubility. The hydrophobic benzyl group limits it. For many drug candidates, aqueous solubility is often enhanced by forming a salt (e.g., a hydrochloride salt) by protonating the basic imidazole nitrogen.

  • Organic Solubility: These compounds generally exhibit good solubility in polar organic solvents like ethanol, methanol, and DMSO, which can engage in the same hydrogen bonding interactions as water. Solubility in nonpolar solvents like hexane is typically low.

Acidity/Basicity (pKa)

The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and target binding.

  • Basic pKa (pKaH): The most significant ionization constant for this class of compounds is that of the imidazole ring's basic nitrogen (N-3). For unsubstituted imidazole, the pKa of its conjugate acid is ~7.0.[1] This value is highly sensitive to electronic effects from substituents. Electron-withdrawing groups on either the imidazole or phenyl ring will decrease the basicity (lower the pKa), while electron-donating groups will increase it.

  • Acidic pKa: The hydroxyl group of the benzyl alcohol and the N-H of an unsubstituted imidazole are weakly acidic, with pKa values typically well above physiological pH, making them less likely to be deprotonated.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, measures a compound's preference for a nonpolar versus a polar environment. It is a crucial parameter for predicting membrane permeability and overall ADME properties.

  • Structural Contributions: The benzyl group is the primary lipophilic contributor. The imidazole ring, while polar, also contributes to the overall LogP.

  • Intramolecular Hydrogen Bonding (IMHB): A key consideration is the potential for IMHB between the benzyl -OH and the imidazole N-3. If an IMHB forms, it can "mask" the polar groups, reducing their interaction with water and thereby increasing the molecule's apparent lipophilicity.[4] This can be a powerful strategy in drug design to enhance membrane permeability.

G mol mol lipophilicity lipophilicity mol->lipophilicity h_bond_donor h_bond_donor mol->h_bond_donor h_bond_acceptor h_bond_acceptor mol->h_bond_acceptor basicity basicity mol->basicity solubility solubility lipophilicity->solubility governs permeability permeability lipophilicity->permeability governs h_bond_donor->solubility increases mp_bp mp_bp h_bond_donor->mp_bp increases h_bond_acceptor->solubility increases h_bond_acceptor->mp_bp increases basicity->solubility determines ionization ionization basicity->ionization determines

Quantitative Data Summary

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Aqueous SolubilitypKa (conjugate acid)
Imidazole (Parent)68.0889 - 91[1]256[1]633 g/L (Very Soluble)[1]~7.0[1]
Benzyl Alcohol (Parent)108.14-15.2205.34.29 g/100 mL (Moderate)N/A
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol 188.23Data not availableData not availablePredicted to have moderate solubility~5.9 - 6.2 (Estimated)[5]
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol 188.23Solid (m.p. not specified)[6]Data not availableData not availableData not available

Note: pKa for the substituted example is an estimation based on related structures, as experimental values for this specific molecule are not widely published. The basicity of the imidazole ring is influenced by the electronic properties of its substituents.[7]

Experimental Protocols for Characterization

The trustworthiness of any research relies on robust, reproducible experimental data. The following sections detail standard, self-validating protocols for determining two of the most critical physical properties: solubility and pKa.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility, providing a thermodynamic measurement of a compound's solubility limit in a given solvent.[8]

Causality: The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation, achieving thermodynamic equilibrium. Analyzing the concentration of the supernatant provides the true solubility value.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add excess solid compound to a vial B 2. Add a known volume of solvent (e.g., pH 7.4 buffer) A->B C 3. Seal vial and agitate at constant temp (e.g., 37°C) for 24-48 hours B->C D 4. Check for visible solid to ensure saturation C->D E 5. Centrifuge or filter (0.45 µm) to separate solid from supernatant D->E F 6. Extract a clear aliquot of the supernatant E->F G 7. Dilute and analyze concentration via HPLC or UV-Vis F->G H 8. Calculate solubility (e.g., in mg/mL or µM) G->H

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid imidazole-substituted benzyl alcohol to a glass vial. The excess is critical to ensure a saturated solution is achieved and maintained.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4 for physiological relevance) to the vial.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in an orbital shaker or agitator set to a constant temperature (e.g., 25°C for standard conditions or 37°C for physiological relevance). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8][9]

  • Phase Separation: After equilibration, allow the vial to stand to let undissolved solids settle. To ensure complete removal of particulate matter, centrifuge the vial or filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE). This step is crucial to avoid artificially high concentration readings.

  • Quantification: Carefully remove a known volume of the clear supernatant. Prepare a dilution series in a suitable solvent (e.g., acetonitrile/water) for analysis.

  • Analysis: Determine the concentration of the compound in the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound must be run in parallel for accurate quantification.

  • Calculation: Use the measured concentration and the dilution factor to calculate the equilibrium solubility in the original solvent. The experiment should be performed in triplicate to ensure reproducibility.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the ionization constants of acidic and basic compounds.[10]

Causality: This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the compound is exactly 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.

G cluster_setup System Setup cluster_titration Titration Process cluster_analysis Data Analysis A 1. Calibrate pH meter with standard buffers (pH 4, 7, 10) B 2. Prepare a dilute solution of the compound (e.g., 1 mM) in water with constant ionic strength (KCl) A->B C 3. Purge solution with N2 gas to remove dissolved CO2 B->C D 4. Titrate with standardized 0.1 M HCl (to find basic pKa) C->D E 5. Add titrant in small, precise increments D->E F 6. Record pH after each addition once the reading stabilizes E->F G 7. Plot pH vs. Volume of Titrant F->G H 8. Identify the half-equivalence point (midpoint of the buffer region) G->H I 9. The pH at the half-equivalence point is the pKa H->I

Step-by-Step Methodology:

  • System Preparation: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[10] Accuracy of the pH meter is paramount.

  • Sample Preparation: Prepare a dilute solution (e.g., 1-5 mM) of the imidazole-substituted benzyl alcohol in deionized water. Add a background electrolyte like potassium chloride (e.g., 0.15 M) to maintain constant ionic strength throughout the titration.[11]

  • Inert Atmosphere: Purge the solution with an inert gas, such as nitrogen or argon, for 10-15 minutes before and during the titration.[10] This is a self-validating step to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the calibrated pH electrode.

  • For Basic pKa (Imidazole): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value and the total volume added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting curve will show a buffer region where the pH changes slowly, followed by a sharp inflection at the equivalence point.

  • pKa Determination: The pKa is the pH value at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added). This can be determined from the graph or by analyzing the first and second derivatives of the titration curve.[12]

Spectroscopic Characterization Insights

While a full spectral analysis is beyond the scope of this guide, key features in NMR and IR spectra are essential for structural confirmation.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons on both the phenyl and imidazole rings. A key signal will be the benzylic methylene (-CH₂-) or methine (-CH-) protons, which typically appear between 4.5 and 5.5 ppm. The hydroxyl (-OH) proton is often a broad singlet and its chemical shift can be highly variable depending on solvent and concentration.

  • ¹³C NMR: The benzylic carbon signal is a useful diagnostic peak. A known challenge with some imidazole derivatives is that fast tautomerization can lead to broadened or even undetectable signals for the imidazole ring carbons in solution.[13] Running spectra in the solid state (CP-MAS NMR) can sometimes overcome this issue.[13]

  • FT-IR: Look for a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol. If the imidazole N-1 is unsubstituted, an N-H stretch may also appear in this region. C-H stretches from the aromatic rings will appear around 3000-3100 cm⁻¹, and C=C/C=N ring stretching vibrations will be present in the 1400-1600 cm⁻¹ fingerprint region.

Conclusion

The physical properties of imidazole-substituted benzyl alcohols are a direct consequence of their hybrid structure. The polarity and hydrogen-bonding capabilities of the imidazole and alcohol groups are balanced by the lipophilicity of the benzyl ring. This balance is not static; it can be fine-tuned through synthetic modification, allowing medicinal chemists to optimize molecules for specific therapeutic applications. A thorough characterization of melting point, solubility, and pKa using robust, validated protocols is an indispensable part of this optimization process, providing the foundational data upon which successful drug development is built.

References

Sources

Exploratory

Architecting Asymmetry: Novel Chiral Synthons in Azole Drug Discovery

A Technical Whitepaper by a Senior Application Scientist Executive Summary The development of next-generation azole antifungals relies fundamentally on precise stereochemical control. As fungal pathogens develop resistan...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper by a Senior Application Scientist

Executive Summary

The development of next-generation azole antifungals relies fundamentally on precise stereochemical control. As fungal pathogens develop resistance to first-generation racemic or single-stereocenter drugs, the pharmaceutical industry is shifting toward complex, multi-stereocenter active pharmaceutical ingredients (APIs). This whitepaper explores the mechanistic rationale, synthetic methodologies, and self-validating protocols for utilizing novel chiral synthons—specifically highly enantioenriched epoxides and emerging axially chiral 1,2-azoles—in modern drug discovery.

The Chiral Imperative in CYP51 Inhibition

Azole antifungals exert their fungistatic and fungicidal effects by competitively inhibiting lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the 1[1]. The three-dimensional orientation of the azole molecule is paramount: the basic nitrogen (N3 of imidazole or N4 of triazole) must coordinate with the heme iron of CYP51, while the hydrophobic side chains must precisely occupy the enzyme's substrate-binding pocket.

For advanced triazoles like Efinaconazole and Ravuconazole, optimal biological activity requires an exact (R,R) or (R,S) stereochemistry at the benzylic and adjacent stereocenters. Any deviation results in a drastic loss of binding affinity and therapeutic efficacy.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Normal Pathway Azole Chiral Azole Drug (e.g., Efinaconazole) Azole->CYP51 Competitive Inhibition (Heme Binding)

Fungal ergosterol biosynthesis pathway and CYP51 inhibition by chiral azoles.

Strategic Chiral Synthons: The Epoxide Paradigm

Historically, chiral pool approaches were used to derive these stereocenters, but they are limited by the availability of natural precursors[2]. Today, the catalytic generation of chiral epoxides serves as the premier strategy. The inherent ring strain of the oxirane makes it an exceptional electrophilic synthon, primed for stereospecific nucleophilic attack by azole heterocycles[3].

A 4 recently revolutionized this process by employing a P(NMe2)3-mediated nonylidic olefination of α-keto esters[4]. This ensures the exclusive formation of a (Z)-alkene, which is then subjected to a highly enantioselective Jacobsen epoxidation. This sequence rapidly forges the necessary vicinal stereocenters in a single step with >99% enantiomeric excess (ee)[5].

Experimental Methodology: Self-Validating Protocol for Chiral Epoxides

As a Senior Application Scientist, I design workflows where every chemical transformation is paired with an analytical checkpoint. The following protocol details the synthesis of the key epoxide intermediate and its subsequent azole ring opening.

Phase 1: Z-Selective Olefination of α-Keto Esters Causality Rationale: Standard Wittig reactions yield E/Z mixtures, which compromise downstream epoxidation diastereoselectivity. Using P(NMe2)3 forces a kinetically controlled nonylidic pathway, locking the geometry into the (Z)-configuration[4].

  • Reaction Setup: Dissolve the α-keto ester precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Thermal Control: Cool the reactor to -78 °C. Why: Cryogenic conditions suppress thermodynamic equilibration, maximizing kinetic control.

  • Reagent Addition: Add P(NMe2)3 (1.2 equiv.) dropwise over 30 minutes.

  • Quench & Extract: Quench with saturated aqueous NH4Cl and extract with DCM.

  • Validation Checkpoint: Analyze the crude product via 1H-NMR. Proceed only if vinylic proton coupling constants confirm >95% (Z)-isomer.

Phase 2: Asymmetric Jacobsen Epoxidation Causality Rationale: The (Z)-allylic alcohol requires stereoselective oxygen transfer. A chiral Mn(III)-salen catalyst creates a rigid steric environment, directing the facial approach of the oxo-manganese species[3].

  • Biphasic System: Dissolve the (Z)-allylic alcohol in a mixture of DCM and buffered aqueous NaOCl (pH 11.3).

  • Catalysis: Add 5 mol% of the (R,R)-Mn(III)-salen catalyst and 4-phenylpyridine N-oxide. Why: The N-oxide acts as an axial ligand on the manganese center, accelerating the catalytic cycle and rigidifying the chiral pocket to boost enantioselectivity.

  • Reaction: Stir vigorously at 0 °C for 12 hours.

  • Validation Checkpoint: Isolate the epoxide and perform Chiral HPLC. The target ee must be >98% to ensure API-grade purity[4].

Phase 3: Regioselective Azole Ring Opening Causality Rationale: The epoxide must be opened at the less sterically hindered carbon to install the triazole ring, proceeding via an SN2 mechanism that inverts the configuration at the site of attack (if applicable) while preserving the adjacent benzylic stereocenter[6].

  • Reaction Setup: Dissolve the chiral epoxide in anhydrous DMF.

  • Base Selection: Add 1,2,4-triazole (1.5 equiv.) and K2CO3 (2.0 equiv.). Why: K2CO3 is a mild base that deprotonates the triazole without triggering base-catalyzed epoxide rearrangement or racemization[4].

  • Thermal Activation: Heat the mixture to 80 °C for 24 hours.

  • Validation Checkpoint: Monitor via LC-MS. A mass shift corresponding to +69 Da indicates successful triazole incorporation.

Workflow KetoEster 1. α-Keto Ester Precursor Olefination 2. Z-Selective Olefination (P(NMe2)3 mediated) KetoEster->Olefination Epoxidation 3. Asymmetric Jacobsen Epoxidation (Chiral Mn Catalyst) Olefination->Epoxidation (Z)-Allylic Alcohol Epoxide 4. Chiral Epoxide Synthon (>99% ee) Epoxidation->Epoxide Enantioselective O-transfer RingOpening 5. Regioselective Ring Opening (1,2,4-Triazole, Base) Epoxide->RingOpening AzoleAPI 6. Chiral Azole API (e.g., Ravuconazole) RingOpening->AzoleAPI Inversion of Configuration

Step-by-step synthetic workflow from α-keto ester to chiral azole API.

Quantitative Data & Yield Analysis

The efficiency of utilizing chiral epoxides as synthons is heavily dependent on the catalytic method employed. Table 1 summarizes the performance metrics across various synthetic strategies used in modern azole drug discovery.

Table 1: Performance Metrics of Chiral Epoxide Synthons in Azole Synthesis

Synthon PrecursorCatalytic MethodIntermediate ee (%)Ring-Opening Yield (%)Target API Application
α-Keto EsterJacobsen Epoxidation (Mn)>9990Efinaconazole / Ravuconazole
Aryl BromideJacobsen HKR (Co)>9885VFV (CYP51 Inhibitor)
Meso-EpoxideDesymmetrization (Li-amine)9575Triazole Precursors
2-HaloketoneSpiroborate Reduction (B)9982Novel Triazole Analogs

Future Directions: Axially Chiral 1,2-Azoles

While central chirality has dominated azole drug design, the frontier is rapidly expanding into axial chirality. 7 (e.g., axially chiral naphthyl-pyrazoles and isothiazole S-oxides) represent a novel class of synthons[7].

By utilizing vinylidene ortho-quinone methide (VQM) intermediates, researchers can now achieve the atroposelective construction of N,N- and N,S-1,2-azoles. This structural versatility offers unprecedented 3D spatial arrangements, providing a promising strategy to overcome resistance mechanisms in mutant CYP51 strains by exploiting entirely new hydrophobic binding pockets within the enzyme[7].

References

  • Source: mdpi.
  • Source: nih.
  • Source: mdpi.
  • Source: acs.
  • Source: nih.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Bioreduction of Imidazole Phenyl Ketones

This Application Note is structured to guide researchers through the development of a biocatalytic process for reducing imidazole phenyl ketones, specifically focusing on the synthesis of chiral intermediates for antifun...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the development of a biocatalytic process for reducing imidazole phenyl ketones, specifically focusing on the synthesis of chiral intermediates for antifungal agents like Econazole, Miconazole, and Luliconazole.[1]

Abstract

The asymmetric reduction of imidazole phenyl ketones (e.g., 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone) is a critical step in the synthesis of azole antifungals. While chemical reduction often yields racemates requiring costly resolution, enzymatic bioreduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers theoretical yields of 100% with enantiomeric excess (ee) >99%.[1] This guide outlines a scalable protocol for identifying and optimizing biocatalysts that tolerate the steric bulk and basicity of the imidazole moiety, utilizing an NADPH-recycling system.[1]

Introduction & Scientific Rationale

Chiral imidazole alcohols are the pharmacophores of many systemic antifungals. The core challenge in their synthesis is the stereoselective reduction of the prochiral ketone.[1]

The Challenge of Chemical vs. Enzymatic Routes
  • Chemical Route: Standard reduction with NaBH₄ produces a racemic mixture (50:50 R/S).[1] Chemical asymmetric hydrogenation (e.g., Noyori catalysts) can be hindered by the basic imidazole nitrogen, which can poison metal catalysts or compete for coordination sites.[1]

  • Biocatalytic Route: Enzymes operate under mild aqueous conditions.[1][2][3] However, the imidazole group presents a unique challenge: it is basic (

    
    ), which can alter the local pH of the active site or cause substrate inhibition.[1] Therefore, selecting a KRED with a robust active site and operating at a controlled pH is critical.[1]
    
Mechanism of Action

The reaction is catalyzed by an NADPH-dependent Ketoreductase (KRED). To make the process economically viable, a cofactor regeneration system—typically Glucose Dehydrogenase (GDH)—is coupled to the reaction.[1]

Reaction Stoichiometry:



Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction driven by GDH cofactor recycling.

Experimental Workflow

The development process follows a three-stage pipeline: Screening , Optimization , and Scale-Up .[1]

Figure 2: Strategic workflow from micro-scale screening to preparative synthesis.

Protocol 1: Enzyme Screening (Micro-scale)

Objective: Identify a KRED variant with activity toward the specific imidazole ketone derivative.[1] Target Enzymes: Homologs of Lactobacillus kefir ADH (typically anti-Prelog) or Thermoanaerobium brockii ADH (Prelog). Commercial kits (e.g., Codexis, Johnson Matthey) are recommended.[1]

Materials
  • Substrate: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (dissolved in DMSO to 500 mM).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Cofactor Mix: 1.0 mM NADP+, 100 mM Glucose, 5 U/mL GDH.[1]

  • Enzyme Panel: 2-5 mg/mL of various lyophilized KREDs.

Procedure
  • Preparation: In a 96-well deep-well plate, dispense 900 µL of Buffer/Cofactor Mix.

  • Enzyme Addition: Add 1-5 mg of different KRED enzymes to each well.

  • Substrate Addition: Add 20 µL of Substrate Stock (Final conc: 10 mM, 2% DMSO).

  • Incubation: Seal plate with aluminum foil. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 1 mL of Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 minutes.[1]

  • Analysis: Centrifuge to separate phases. Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane:IPA 90:10).[1]

Success Criteria:

  • Conversion: > 50%

  • Enantiomeric Excess (ee): > 95%[4][5][6][7]

Protocol 2: Process Optimization

Once a "hit" enzyme is found, conditions must be optimized to handle the hydrophobicity of the substrate.[1]

Co-solvent Screening

Imidazole ketones have poor water solubility.[1] Screen co-solvents (DMSO, IPA, Methanol) at 5%, 10%, and 20% v/v.[1]

  • Note: High DMSO concentrations can denature enzymes.[1] Lactobacillus origin enzymes often tolerate up to 10-15% DMSO.

pH Control

The imidazole ring (


) acts as a buffer.[1] As the reaction proceeds, gluconic acid is produced (from GDH recycling), lowering pH.[1]
  • Requirement: Use strong buffering (100 mM Phosphate) or a pH-stat titrator (maintaining pH 7.0 with 1M NaOH) for scale-up.

Protocol 3: Preparative Scale-Up (Gram Scale)

Objective: Synthesize 1.0 g of (R)- or (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Reagents
  • Substrate: 1.0 g (3.9 mmol) Imidazole Ketone.

  • Enzyme: 50 mg Optimized KRED (approx 5 wt% loading).[1]

  • Cofactor Recycling: 20 mg NADP+, 1.5 g Glucose, 50 mg GDH (or equivalent units).

  • Solvent System: 45 mL Phosphate Buffer (100 mM, pH 7.[1]0) + 5 mL DMSO.

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in 5 mL DMSO. Warm slightly if necessary to ensure complete dissolution.

  • Reactor Setup: In a 100 mL round-bottom flask equipped with an overhead stirrer, add the glucose and buffer.

  • Enzyme Charge: Add the KRED and GDH enzymes to the buffer.[1] Stir gently to dissolve.

  • Reaction Start: Add the NADP+ cofactor, followed slowly by the substrate/DMSO solution.[1]

    • Observation: The mixture will likely be a suspension/slurry.[1] This is normal.

  • Incubation: Stir at 250 rpm at 30°C.

  • pH Monitoring: Check pH every 2 hours. Adjust to pH 7.0 with 1M NaOH as gluconic acid forms.

  • Completion: Monitor via TLC or HPLC. Reaction typically completes in 18–24 hours.[1]

Downstream Processing (Purification)

The basic nature of imidazole allows for a "pH-Switch" purification, ensuring high purity.[1]

  • Acidification: Adjust reaction mixture to pH 2.0 using 6M HCl.

    • Effect: The imidazole product is protonated (salt form) and stays in the aqueous phase.[1] Unreacted neutral impurities remain organic.[1]

  • Wash: Extract twice with Dichloromethane (DCM) or MTBE.[1] Discard the organic layer (removes neutral impurities).[1]

  • Basification: Adjust the aqueous phase to pH 10.0 using 4M NaOH.

    • Effect: The product is deprotonated (free base) and precipitates or becomes extractable.[1]

  • Extraction: Extract three times with EtOAc or DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Ethanol/Water if necessary.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inhibition by substrate or product.Reduce substrate loading or add resin (e.g., Amberlite XAD-4) for in situ product removal.
pH Drift (Acidification) Gluconic acid accumulation (GDH system).Increase buffer strength (200 mM) or use a pH-stat titrator with NaOH.
Precipitation of Enzyme High DMSO concentration.[1]Switch to a biphasic system (e.g., Toluene/Buffer) or reduce DMSO to <5%.[1]
Low Enantioselectivity Spontaneous chemical reduction or wrong enzyme.[1]Ensure no metal contaminants are present.[1] Re-screen enzyme panel for higher selectivity.
Emulsion during Workup Enzyme proteins acting as surfactants.[1]Filter reaction mixture through Celite® before extraction to remove protein debris.[1]

References

  • Mechanism & General Protocol

    • Hollmann, F., et al. "Enzymatic reduction of ketones."[1] Green Chemistry, 2011.[1] Link

  • Specific Substrate Class (Acetophenones)

    • Goldberg, K., et al. "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols."[1] Appl. Microbiol. Biotechnol., 2007.[1][2][3] Link

  • Lactobacillus kefir ADH (Key Enzyme)

    • Genbank Accession for L. kefir ADH: AAP94029.[1]1. Used widely for anti-Prelog reduction of acetophenones.[1] Link

  • Imidazole Chemistry & Antifungals

    • Shimizu, H., et al. "Process for producing imidazole derivatives."[1] US Patent 5,371,236 (describes chemical route limitations).[1] Link

  • GDH Recycling System

    • Wong, C.H., et al. "Enzymatic synthesis of chiral hydroxy compounds using immobilized glucose dehydrogenase from Bacillus cereus for NAD(P)H regeneration."[1] J. Org.[1] Chem., 1985.[1] Link

Sources

Application

Application Note: Fragment-Based Drug Design Targeting Heme Proteins using the meta-Imidazole Phenyl Ethanol Scaffold

Abstract This application note details a rigorous protocol for utilizing the meta-imidazole phenyl ethanol scaffold in Fragment-Based Drug Design (FBDD), specifically targeting heme-containing enzymes such as Indoleamine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a rigorous protocol for utilizing the meta-imidazole phenyl ethanol scaffold in Fragment-Based Drug Design (FBDD), specifically targeting heme-containing enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Cytochrome P450s . While imidazole is a privileged fragment for metal coordination, the meta-phenyl ethanol tail provides a critical "exit vector" for growing the fragment into a high-affinity lead. This guide covers biophysical screening (SPR), crystallographic validation, and structure-guided evolution strategies, emphasizing the geometric advantages of the meta-substitution pattern in avoiding steric clashes within restricted active sites.

Introduction: The Scaffold Advantage

In FBDD, the choice of the initial scaffold dictates the trajectory of optimization. The meta-imidazole phenyl ethanol scaffold represents a "privileged structure" for metalloproteins due to its tripartite functionality:

  • The Warhead (Imidazole): Provides a monodentate ligand for the heme iron (Fe²⁺/Fe³⁺), anchoring the fragment with high ligand efficiency (LE).

  • The Linker (Phenyl Ring): Occupies the hydrophobic "Pocket A" often found adjacent to heme cofactors.

  • The Vector (Ethanol at meta position): Unlike para-substitutions, which often extend linearly into pocket walls, the meta-ethanol group directs growth towards the solvent channel or accessory pockets (e.g., Pocket B in IDO1), facilitating solubility and hydrogen bonding.

Chemical Structure & Numbering

For the purpose of this protocol, we define the core scaffold as 1-(3-(1H-imidazol-1-yl)phenyl)ethanol . The meta relationship (1,3-substitution) is the critical geometric feature.

Phase I: Biophysical Screening (SPR)

Surface Plasmon Resonance (SPR) is the preferred method for screening this scaffold due to the fast on/off rates typical of low-molecular-weight fragments.

Experimental Rationale

Fragment binding to heme proteins is often weak (


 in high 

M to mM range). To accurately detect this:
  • High Density Immobilization: Required to maximize

    
     for small analytes (<200 Da).
    
  • Solvent Correction: Critical as imidazole fragments are often dissolved in DMSO, which has a high refractive index.

Detailed Protocol: SPR Screening on IDO1

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant Human IDO1 (purity >95%).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, pH 7.4) + 2% DMSO.

Step-by-Step Workflow:

  • Immobilization (Amine Coupling):

    • Activate flow cell with EDC/NHS (1:1) for 420s.

    • Dilute IDO1 to 50

      
      g/mL in 10 mM Sodium Acetate (pH 4.5). Note: Heme proteins can be unstable at low pH; minimize exposure time.
      
    • Inject protein to target immobilization level of 5,000–7,000 RU . (High density is mandatory for fragment sensitivity).

    • Block with 1M Ethanolamine-HCl.

  • Solvent Correction Cycles:

    • Prepare 8 buffer samples with DMSO concentrations ranging from 1.5% to 2.5% (centered around the 2% running buffer).

    • Inject to generate a solvent correction curve. Why? This eliminates bulk refractive index errors caused by slight DMSO mismatches.

  • Fragment Injection:

    • Prepare the meta-imidazole phenyl ethanol fragment at concentrations: 0, 50, 100, 200, 400, 800

      
      M.
      
    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60s (association), 60s (dissociation).

    • Validation: Use 4-phenylimidazole as a positive control (

      
      M).
      
  • Data Analysis:

    • Fit data to a 1:1 Steady State Affinity model.

    • Acceptance Criteria: Square-shaped sensorgrams (fast kinetics) and

      
       within 80-120% of theoretical prediction.
      

Phase II: Structural Validation (X-ray Crystallography)

Once binding is confirmed via SPR, X-ray crystallography is required to verify the meta-geometry.

Soaking Protocol

Co-crystallization often fails with fragments due to low affinity. Soaking pre-formed crystals is the standard.

  • Crystal Growth: Grow IDO1 crystals using the Hanging Drop Vapor Diffusion method (PEG 4000/Ammonium Sulfate conditions).

  • Soaking Solution:

    • Prepare a "harvest buffer" matching the mother liquor.

    • Add the fragment to a final concentration of 50 mM (or solubility limit).

    • Critical Step: Add DMSO to 10% to aid solubility, but ensure the crystal does not crack.

  • Incubation: Soak for 2–12 hours.

    • Note: Imidazole binds the heme iron directly. Long soaks are rarely needed as the site is accessible.

  • Cryo-protection: Transfer to harvest buffer + 25% Glycerol before flash-cooling in liquid nitrogen.

Binding Mode Analysis

In the resolved structure (typically <2.5 Å resolution), look for:

  • Fe-N Distance: Should be 2.0–2.2 Å (Direct coordination).

  • Phenyl Orientation: Should occupy the hydrophobic pocket.

  • Ethanol Vector: The meta-hydroxyl group should point towards the solvent channel or interact with the propionate side chains of the heme.

Phase III: Fragment Evolution (The "Grow" Strategy)

This is the core design phase. We utilize the structural data to elaborate the meta-imidazole phenyl ethanol scaffold.

Design Logic

The meta-ethanol group acts as the primary "exit vector."

  • Strategy A: Etherification (Solubility/Reach): Convert the hydroxyl to an ether to reach distant residues (e.g., Ser/Thr at the pocket entrance).

  • Strategy B: Oxidation/Amidation (H-Bonding): Oxidize the alcohol to a carboxylic acid and couple with amines. This introduces rigidity and new H-bond donors/acceptors.

  • Strategy C: Rigidification: Cyclize the ethanol chain back onto the phenyl ring (forming a bicyclic system) to reduce entropic penalty upon binding.

Visualization of the Workflow

FBDD_Workflow cluster_Screening Phase 1: Biophysical Screening cluster_Structure Phase 2: Structural Biology cluster_Design Phase 3: Evolution Start Fragment Library (meta-imidazole phenyl ethanol) QC Solubility & DMSO Correction Start->QC SPR SPR Screening (High Density CM5 Chip) Hit_ID Hit Identification (KD < 2 mM) SPR->Hit_ID Valid Sensorgram QC->SPR Soak Crystal Soaking (50 mM Fragment) Hit_ID->Soak Xray X-ray Diffraction & Refinement Soak->Xray Mode Define Binding Mode (Heme Coordination) Xray->Mode Vector Vector Analysis (Meta-Ethanol Position) Mode->Vector Structure Guided Grow Fragment Growing (Amidation / Etherification) Vector->Grow Grow->Soak Validation Cycle Lead Lead Compound (nM Potency) Grow->Lead

Figure 1: The FBDD workflow for evolving the meta-imidazole phenyl ethanol scaffold.

Data Analysis & SAR Summary

The following table summarizes the expected Structure-Activity Relationship (SAR) progression when evolving this scaffold against a target like IDO1.

Compound StageR-Group (meta position)

/

Ligand Efficiency (LE)Binding Feature
Fragment -CH₂CH₂OH (Ethanol)~200

M
0.45Heme coordination + Hydrophobic fit
Analog 1 -CH₂CH₂-O-Me~80

M
0.42Hydrophobic extension
Analog 2 -CH₂-CONH-Benzyl~5

M
0.35New H-bond + Pi-stacking in Pocket B
Lead -CH₂-Heterocycle< 100 nM0.30Optimized fit & entropy reduction

References

  • Fragment-Based Discovery of IDO1 Inhibitors

    • Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry. Link

  • Imidazole Binding Modes in Heme Proteins

    • Vlasits, J., et al. (2020). "Structural Basis for the Binding of Imidazole-Based Inhibitors to Heme Oxygenase-1." Biochemistry. Link

  • FBDD Screening Protocols (SPR)

    • Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters. Link

  • Fragment Growing Strategies

    • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Fragment Evolution." Nature Reviews Drug Discovery. Link

  • Meta-Substitution Effects in IDO1

    • Tojo, S., et al. (2014). "Crystal Structures of IDO1 Complexed with 4-Phenylimidazole Derivatives." ACS Medicinal Chemistry Letters. Link

Disclaimer: This protocol is designed for research purposes. Optimization of buffer conditions and concentrations may be required depending on the specific protein target stability.

Method

Application Notes &amp; Protocols: Strategic Derivatization of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol for the Development of Ester Prodrugs

Introduction: The Prodrug Strategy In modern drug development, the prodrug approach is a cornerstone strategy for optimizing the pharmacokinetic properties of promising therapeutic agents.[1] By chemically modifying a pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prodrug Strategy

In modern drug development, the prodrug approach is a cornerstone strategy for optimizing the pharmacokinetic properties of promising therapeutic agents.[1] By chemically modifying a parent drug into an inactive or less active form, a prodrug can overcome barriers such as poor solubility, limited permeability, chemical instability, or undesirable taste.[2][3] These derivatives are designed to undergo biotransformation in vivo, typically through enzymatic or chemical hydrolysis, to release the active parent drug at the desired site of action.[2]

Among the most successful and versatile prodrug strategies is the formation of esters.[1][3] Esterification of an alcohol or carboxylic acid functional group on a parent molecule can significantly alter its physicochemical properties, most notably its lipophilicity, thereby enhancing its ability to permeate biological membranes.

This document provides a detailed guide for the rational design, synthesis, and preliminary evaluation of ester prodrugs derived from (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol . This parent molecule possesses a key secondary alcohol moiety, which serves as the primary handle for derivatization. We will explore the strategic considerations for synthesis, provide robust experimental protocols, and outline the analytical methods required for comprehensive characterization and stability assessment.

Strategic Considerations for Ester Synthesis

The chemical structure of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol presents specific challenges and opportunities for esterification. The target functional group is a secondary alcohol, which is inherently less reactive than a primary alcohol due to steric hindrance. Furthermore, the presence of the imidazole ring, a basic and nucleophilic heterocycle, necessitates a careful selection of reaction conditions to avoid undesirable side reactions, such as N-acylation or catalysis of side reactions.

Rationale for Method Selection

Several classical and modern esterification methods exist, each with distinct advantages and disadvantages for this specific substrate.

  • Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid under strong acid catalysis (e.g., H₂SO₄) with heating.[4][5] This method is generally unsuitable for this substrate. The harsh acidic conditions can lead to protonation and potential degradation of the imidazole ring, and the required high temperatures could lead to side reactions. The reversible nature of the reaction also complicates achieving high yields.[5]

  • Acylation with Acyl Halides or Anhydrides: These reagents are highly reactive and can acylate the secondary alcohol under milder conditions than Fischer esterification, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct (e.g., HCl).[6] While effective, the high reactivity can sometimes lead to selectivity issues, and the reagents themselves can be moisture-sensitive and corrosive.

  • Carbodiimide-Mediated Coupling (Steglich Esterification): This is the recommended method for this application. It involves activating a carboxylic acid with a carbodiimide reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The reaction is catalyzed by a hyper-nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). This method proceeds under very mild, near-neutral pH conditions at room temperature, making it highly compatible with sensitive functional groups like the imidazole ring.[7] It is widely regarded as an essential transformation in medicinal chemistry for its reliability and broad substrate scope.

Selection of the Promoieties (Acyl Groups)

The choice of the carboxylic acid used for esterification directly influences the properties of the resulting prodrug. A library of esters should be synthesized to explore a range of physicochemical properties.

Promoieties (Carboxylic Acid)Resulting EsterRationale for Selection
Acetic AcidAcetate EsterSmall, simple promoiety. Creates a baseline for hydrolysis rates and lipophilicity changes.
Pivalic Acid (Trimethylacetic Acid)Pivalate EsterIntroduces a sterically hindered tert-butyl group. This often slows the rate of enzymatic hydrolysis, potentially prolonging the prodrug's half-life.
Succinic Anhydride / Succinic AcidSuccinate EsterIntroduces a terminal carboxylic acid group, which can be ionized at physiological pH to dramatically increase aqueous solubility. This is ideal for developing parenteral formulations.[3]
Benzoic AcidBenzoate EsterAdds an aromatic group, significantly increasing lipophilicity and potentially influencing interactions with metabolizing enzymes.

Experimental Application & Protocols

The following protocols provide a comprehensive workflow for the synthesis, purification, and characterization of ester prodrugs of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol.

Workflow Overview

G cluster_0 Synthesis & Purification cluster_1 Characterization & Analysis cluster_2 In Vitro Evaluation Start Parent Alcohol & Carboxylic Acid Synthesis Protocol 1: EDCI/DMAP Coupling Reaction Start->Synthesis Workup Aqueous Work-up & Extraction Synthesis->Workup Purification Protocol 2: Flash Column Chromatography Workup->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation (NMR, MS) Purity->Structure Final Characterized Ester Prodrug Structure->Final Stability Protocol 3: Hydrolysis Study (Plasma/Buffers) Final->Stability Data Determine Half-life (t½) Stability->Data

Caption: Overall workflow from synthesis to in vitro evaluation.

Protocol 1: General Procedure for Ester Synthesis via EDCI/DMAP Coupling

This protocol describes the synthesis of the pivalate ester as a representative example. The molar equivalents should be adjusted based on the molecular weight of the chosen carboxylic acid.

Reaction Scheme:

G cluster_0 cluster_1 Parent Alcohol plus1 + Pivalic Acid arrow_node EDCI, DMAP DCM, 0°C to RT Pivalic Acid->arrow_node Prodrug Pivalate Ester Prodrug arrow_node->Prodrug

Caption: EDCI/DMAP mediated esterification reaction.

Materials and Reagents:

ReagentMW ( g/mol )Molarity/PurityAmount (for 1 mmol scale)Molar Eq.
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol188.23>98%188 mg1.0
Pivalic Acid102.13>99%123 mg1.2
EDCI·HCl191.70>98%288 mg1.5
DMAP122.17>99%24 mg0.2
Dichloromethane (DCM)-Anhydrous10 mL-
1M HCl (aq)-1 MAs needed-
Saturated NaHCO₃ (aq)--As needed-
Brine (Saturated NaCl)--As needed-
Anhydrous MgSO₄ or Na₂SO₄--As needed-

Step-by-Step Procedure:

  • Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol (188 mg, 1.0 mmol), pivalic acid (123 mg, 1.2 mmol), and DMAP (24 mg, 0.2 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Slowly add EDCI·HCl (288 mg, 1.5 mmol) to the cooled, stirring solution in one portion. A white precipitate (dicyclohexylurea, if DCC is used, or water-soluble urea byproduct for EDCI) may form over time.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5-10% Methanol in DCM. The product spot should be less polar (higher Rf) than the starting alcohol.

  • Work-up - Quenching: Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

  • Work-up - Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2 x 15 mL) - to remove DMAP and any unreacted imidazole base.

    • Saturated NaHCO₃ solution (2 x 15 mL) - to remove unreacted carboxylic acid and neutralize residual HCl.

    • Brine (1 x 15 mL) - to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel, equilibrating with a non-polar solvent like Hexane or Heptane.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester prodrug.

Protocol 3: Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized prodrug.

TechniquePurposeExpected Observations for Pivalate Ester
¹H NMR Structural Confirmation- Disappearance of the alcohol -OH proton signal.- Downfield shift of the methine proton (-CH-O) from ~4.9 ppm to ~6.0 ppm.- Appearance of a new singlet at ~1.2 ppm corresponding to the 9 protons of the tert-butyl group.- Characteristic signals for the aromatic and imidazole protons remain.
¹³C NMR Structural Confirmation- Appearance of a new carbonyl carbon signal (~177 ppm).- Shift in the methine carbon signal.- Appearance of signals for the tert-butyl group carbons.
LC-MS Identity & Purity- A single major peak on the HPLC chromatogram indicating high purity (>95%).- Mass spectrum showing a protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the ester (e.g., for pivalate ester: C₁₆H₂₀N₂O₂; MW=272.34; Expected [M+H]⁺ = 273.16).[7]
HPLC Purity DeterminationA typical method would use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) run on a gradient. Detection at ~254 nm.
Protocol 4: Preliminary In Vitro Hydrolysis Study

This protocol assesses the stability of the prodrug in conditions mimicking the physiological environment.

  • Stock Solution: Prepare a 10 mM stock solution of the purified ester prodrug in a suitable solvent like acetonitrile or DMSO.

  • Incubation Media: Prepare the following solutions and pre-warm to 37 °C in a shaking water bath:

    • Phosphate Buffer (pH 7.4)

    • Human or Rat Plasma (available commercially)[8]

  • Initiation: Initiate the hydrolysis reaction by adding a small aliquot of the prodrug stock solution to each incubation medium to achieve a final concentration of 50-100 µM.[9]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the enzymatic activity by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[8]

  • Processing: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 15,000 rpm for 10 min) to precipitate proteins.[1]

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug.

  • Data Analysis: Plot the natural logarithm of the remaining prodrug concentration versus time. The slope of the resulting line can be used to calculate the first-order rate constant (k), and the half-life (t₁/₂) can be determined using the equation: t₁/₂ = 0.693 / k .

Expected Results:

MediumExpected StabilityRationale
Buffer (pH 7.4) High stability (long t₁/₂)Indicates chemical stability to non-enzymatic hydrolysis.[8]
Human Plasma Low stability (short t₁/₂)Rapid hydrolysis indicates susceptibility to plasma esterases, confirming its behavior as a prodrug.[9][10]

Conclusion

The derivatization of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol into ester prodrugs is a viable strategy for modifying its physicochemical properties. The use of mild, carbodiimide-mediated coupling conditions is highly recommended to ensure compatibility with the molecule's functional groups. By synthesizing a range of esters with varied promoieties, researchers can systematically tune properties such as solubility and hydrolysis rate. The protocols outlined in this guide provide a robust framework for the synthesis, purification, characterization, and preliminary in vitro evaluation, enabling the successful development and selection of lead prodrug candidates for further preclinical evaluation.

References

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Kim, D., et al. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. [Link]

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]

  • Chugh, S., et al. (2024). Synthesis and release studies on amylose-based ester prodrugs of fenamic acid NSAIDs. Future Medicinal Chemistry. [Link]

  • Moret, V., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. International Journal of Molecular Sciences, 25(11), 6263. [Link]

  • Abdel-Hamid, M. K., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Molecules, 18(11), 13395-13413. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572-4575. [Link]

  • Clark, J. (2023). Making Esters From Alcohols. Chemistry LibreTexts. [Link]

  • ResearchGate. (2007). α-(1 H-Imidazol-1-yl)alkyl (IMIDA) carboxylic acid esters as prodrugs of carboxylic acid containing drugs. Tetrahedron Letters, 48(26), 4609-4611. [Link]

  • Cambridge International Publishing. (n.d.). Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst. [Link]

  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 1-8. [Link]

  • Williams, K. A., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1267. [Link]

  • Pantos, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(46), 28549-28557. [Link]

  • Khan Academy. (2025). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. [Link]

  • Gulati, N., et al. (n.d.). Ester prodrugs of flurbiprofen: Synthesis, plasma hydrolysis and gastrointestinal toxicity. SciSpace. [Link]

  • Feng, S. (2020). Research Progress in the Synthesis of Esters. IOP Conference Series: Earth and Environmental Science, 440, 022019. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Preventing Racemization of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol , a highly sensitive chiral intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol , a highly sensitive chiral intermediate. Due to the synergistic effects of a labile benzylic position and an amphoteric structural profile (a basic imidazole ring coupled with a secondary alcohol), this molecule is highly susceptible to enantiomeric erosion.

This center provides mechanistic insights, causality-driven troubleshooting, and self-validating protocols to ensure the preservation of enantiomeric excess (ee%) throughout your synthetic workflows.

Mechanistic Insights: The Causality of Enantiomeric Erosion

To effectively prevent racemization, one must first understand the physicochemical triggers. The stereocenter of this molecule can be compromised via three primary pathways:

  • Acid-Catalyzed S_N1 Pathway: Under acidic conditions, the benzylic hydroxyl group is protonated and eliminated as water. This generates a planar, resonance-stabilized benzylic carbenium ion. Subsequent nucleophilic attack by water occurs from either face with equal probability, resulting in rapid racemization[1].

  • Transition-Metal Catalyzed Redox Cycle: Trace amounts of transition metals (e.g., Ruthenium, Palladium) from upstream cross-coupling steps can catalyze a dehydrogenation-hydrogenation cycle. The secondary alcohol is reversibly oxidized to a prochiral ketone intermediate that remains coordinated to the metal, leading to non-stereoselective hydride re-addition[2].

  • Autocatalytic Intermolecular S_N2: The imidazole ring possesses a basic pyridine-like nitrogen (N-3) with a conjugate acid pKa of approximately 7.0[3]. Under thermal stress or in highly concentrated states, this nitrogen can act as a nucleophile, attacking the benzylic carbon of an adjacent molecule and causing a reversible Walden inversion.

RacemizationPathways Start (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol (Enantiopure) Acid Acidic Conditions (pH < 4) Start->Acid Protonation Metal Trace Transition Metals (e.g., Ru, Pd) Start->Metal Dehydrogenation Thermal Thermal Stress / Moisture (Autocatalysis) Start->Thermal Activation Carbocation Benzylic Carbenium Ion (Planar Intermediate) Acid->Carbocation -H2O (S_N1) Ketone Prochiral Ketone (Oxidation) Metal->Ketone Redox Cycle SN2 Intermolecular S_N2 (Imidazole Attack) Thermal->SN2 Nucleophilic Attack Racemate Racemic Mixture (1R/1S-Enantiomers) Carbocation->Racemate +H2O (Non-stereoselective) Ketone->Racemate Reduction SN2->Racemate Reversible Inversion

Logical relationship of the three primary racemization pathways for the chiral benzylic alcohol.

Troubleshooting Guides & FAQs

Q1: Why does my compound racemize during acidic workup, and how can I prevent it? A: The racemization is driven by the S_N1 carbenium ion pathway[1]. While the protonated imidazole ring (imidazolium) exerts an inductive electron-withdrawing effect that theoretically destabilizes a carbocation, the thermodynamic driving force of benzylic stabilization overrides this—especially if the aqueous phase heats up during exothermic acid-base neutralization. Solution: Strictly maintain the pH between 7.5 and 9.0 during aqueous workup using mild buffers (e.g., saturated NaHCO₃). Never use strong mineral acids (like HCl or H₂SO₄) to quench upstream reactions.

Q2: I observe a gradual loss of enantiomeric purity during long-term storage. What is the root cause? A: This is a classic case of autocatalytic enantiomeric erosion. The molecule contains both a basic nucleophile (the imidazole N-3)[3] and a potential leaving group (the benzylic OH). Trace moisture can form hydrogen bonds that activate the hydroxyl group, allowing the imidazole of a neighboring molecule to execute a slow intermolecular S_N2 attack. Solution: Store the compound as a rigorously dried solid at -20°C under an inert argon atmosphere. Avoid storing it as a neat oil or in protic solvents (like methanol or ethanol) which facilitate proton transfer.

Q3: Does the choice of transition metal catalysts in my upstream synthesis affect the final ee%? A: Yes, profoundly. Transition metals such as Ruthenium (Ru) and Palladium (Pd) are potent catalysts for the reversible oxidation of secondary alcohols to ketones[2]. Even parts-per-million (ppm) levels of residual metal can initiate this redox cycle, which is the exact mechanism exploited in Dynamic Kinetic Resolution (DKR) to intentionally racemize alcohols. Solution: Implement rigorous metal scavenging protocols (e.g., using functionalized silica such as Si-Thiol) prior to the final isolation of the chiral alcohol.

Quantitative Data: Environmental Impact on ee%

The following table summarizes the causal relationship between specific environmental stressors and the rate of enantiomeric erosion for (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol.

Environmental ConditionExposure TimeInitial ee%Final ee%Primary Active Mechanism
pH 2.0 (Aqueous HCl), 25°C 2 hours99.0%< 5.0%Acid-Catalyzed S_N1 (Carbenium Ion)
pH 8.0 (NaHCO₃ buffer), 25°C 24 hours99.0%98.8%Stable (Control)
50 ppm Ru Catalyst, Toluene, 50°C 4 hours99.0%12.0%Metal-Catalyzed Redox Cycle
Neat Solid, 40°C, 75% Rel. Humidity 30 days99.0%85.0%Autocatalytic Intermolecular S_N2
Dry Solid, -20°C, Argon Atmosphere 12 months99.0%99.0%Stable (Optimal Storage)

Self-Validating Experimental Protocol: Racemization-Free Isolation & Storage

This protocol is designed as a self-validating system: each step actively neutralizes the exact physicochemical triggers (acid, metals, thermal stress) that cause racemization.

Step 1: Buffered Quenching & Metal Scavenging

  • Cool the upstream reaction mixture to 0–5°C using an ice bath.

  • Quench the reaction by slowly adding a 0.5 M NaHCO₃ buffer until the aqueous phase stabilizes at pH 8.0. (Causality: Neutralizes trace acids to prevent the formation of the benzylic carbenium ion).

  • Add 3–5 equivalents of a silica-based metal scavenger (e.g., SiliaMetS® Thiol) relative to the upstream metal catalyst loading. Stir at 20°C for 2 hours. (Causality: Sequesters trace Ru/Pd to shut down the redox racemization cycle).

  • Filter the mixture through a pad of Celite to remove the metal-bound silica.

Step 2: Aprotic Extraction

  • Extract the filtrate using an aprotic organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the organic layer with saturated aqueous NaCl (brine). (Causality: Removes residual water through osmotic pressure without altering the pH, unlike acidic washes such as NH₄Cl).

Step 3: Mild Dehydration & Concentration

  • Dry the organic layer over anhydrous Na₂SO₄. (Critical Note: Do not use MgSO₄, as its mild Lewis acidity can coordinate with and activate the benzylic alcohol).

  • Filter the drying agent and concentrate the filtrate under reduced pressure. Maintain the rotary evaporator water bath temperature strictly below 30°C. (Causality: Prevents thermally induced intermolecular S_N2 reactions between the imidazole and the alcohol).

Step 4: Inert Storage

  • Transfer the isolated solid to an amber glass vial to protect against UV-induced radical reactions.

  • Purge the vial with Argon gas for 60 seconds to displace oxygen and ambient moisture.

  • Seal tightly with a PTFE-lined cap and store at -20°C.

References

  • Wuyts, S. et al. "Acid Zeolites as Alcohol Racemization Catalysts: Screening and Application in Biphasic Dynamic Kinetic Resolution." Scilit. URL:[Link]

  • Bäckvall, J.-E. et al. "Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism." Journal of the American Chemical Society. URL:[Link]

  • "A Review on “Imidazoles”: Their Chemistry and Pharmacological Potentials." Sphinx Knowledge House. URL:[Link]

Sources

Optimization

purification of polar imidazole alcohols from reaction mixtures

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers who are struggling to isolate polar imidazole alcohols from complex reaction mi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers who are struggling to isolate polar imidazole alcohols from complex reaction mixtures.

The purification of these molecules presents a "dual-threat" challenge: the basic imidazole nitrogen acts as a strong hydrogen-bond acceptor that ion-pairs with acidic stationary phases, while the pendant alcohol group drastically increases the molecule's overall polarity and hydrophilicity. Standard chromatographic approaches often lead to severe peak tailing, irreversible column binding, or elution in the void volume.

This guide is designed to bypass trial-and-error. Below, you will find a diagnostic workflow, a quantitative performance breakdown, mechanistic troubleshooting FAQs, and self-validating protocols to ensure your target compound is recovered with high purity and yield.

Diagnostic Workflow for Imidazole Alcohols

Before packing a column, analyze the physicochemical properties of your crude mixture to select the optimal purification modality.

G N1 Crude Imidazole Alcohol Reaction Mixture N2 Assess Analyte Polarity (LogP & Solubility) N1->N2 N3 Highly Polar (LogP < 0) Water Soluble N2->N3 N4 Moderately Polar (LogP > 0) Organic Soluble N2->N4 N5 HILIC Purification (Amide/Silica Phase) N3->N5 Complex Impurities N6 SCX Catch & Release (Sulfonic Acid Phase) N3->N6 Neutral/Acidic Impurities N7 Normal Phase Flash (Silica Gel) N4->N7 N8 Observe Peak Tailing? N7->N8 N9 Add 1% TEA/NH3 Modifier or Use Basic Alumina N8->N9 Yes (Silanol Interaction)

Diagnostic workflow for selecting the optimal imidazole alcohol purification strategy.

Quantitative Data: Modality Performance Comparison

To eliminate guesswork, the following table summarizes the expected chromatographic behavior of polar imidazole alcohols across different purification modalities.

Purification ModalityStationary PhaseTypical Mobile PhaseExpected RecoveryPeak Asymmetry (

)
Primary Use Case
Standard Normal Phase Bare Silica (60 Å)DCM / MeOH40–60%> 2.5 (Severe)Not recommended for basic imidazoles.
Modified Normal Phase Bare Silica (60 Å)DCM / MeOH + 1% TEA85–95%1.2–1.5 (Good)Moderately polar targets (LogP > 0).
Standard Reversed-Phase C18 (Endcapped)Water / ACN + 0.1% FAN/A (Void Elution)N/AHighly hydrophobic impurities only.
HILIC Amide or Bare SilicaACN / Water (10 mM NH₄OAc)90–98%1.0–1.2 (Excellent)Highly polar, water-soluble targets.
SCX Catch-and-Release Propylsulfonic AcidLoad: MeOH / Elute: 5% NH₃85–95%N/A (Step Gradient)Rapid removal of neutral/acidic byproducts.

Troubleshooting & FAQ Center

Q1: My imidazole alcohol streaks across the entire TLC plate and tails severely on a normal-phase silica column. How do I fix this? A: This is a classic acid-base interaction issue. The surface of standard silica gel is populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.5). The basic nitrogen of your imidazole ring (pKa ~7) acts as a strong hydrogen-bond acceptor and can undergo partial protonation. This creates strong ion-dipole and ion-exchange interactions, causing the molecule to "stick" and drag through the column 1. Solution: You must neutralize the silica. Incorporating a basic modifier like 1% triethylamine (TEA) or methanolic ammonia into your mobile phase competitively binds to the acidic silanols, masking them from your target analyte and drastically improving peak shape 2. Alternatively, switching to a basic alumina stationary phase eliminates the acidic interaction entirely.

Q2: I tried Reversed-Phase (C18) HPLC, but my compound elutes in the void volume (


). How can I achieve retention? 
A:  Standard reversed-phase chromatography relies on hydrophobic partitioning. Because your imidazole alcohol is highly polar and hydrophilic (often possessing a LogP < 0), it prefers the polar mobile phase and refuses to partition into the hydrophobic C18 alkyl chains.
Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates on a reverse principle: it uses a polar stationary phase (like bare silica or amide-bonded silica) and a highly organic mobile phase (e.g., 90% Acetonitrile) 3. Water acts as the strong eluting solvent, forming an enriched aqueous layer on the stationary phase into which your polar imidazole alcohol can partition, thereby increasing retention 4.

Q3: My reaction mixture contains mostly neutral and acidic byproducts. Is there a faster isolation method than gradient chromatography? A: Yes. You can exploit the basicity of the imidazole ring using Strong Cation Exchange (SCX) solid-phase extraction. SCX media contains silica-bound sulfonic acid (e.g., tosic acid). When loaded under neutral or slightly acidic conditions, the imidazole is protonated and forms a strong ionic bond with the stationary phase. Neutral and acidic impurities wash straight through. You then "release" the pure product using a basic wash (e.g., 5% ammonia in methanol) 5.

Self-Validating Experimental Protocols

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this for moderately polar imidazole alcohols that streak on standard silica.

  • TLC Validation (The Self-Check): Spot your crude mixture on two silica TLC plates. Develop Plate 1 in 90:10 DCM:MeOH. Develop Plate 2 in 89:10:1 DCM:MeOH:TEA. You should observe a distinct tightening of the target spot and an increased

    
     value on Plate 2. If tailing persists, increase TEA to 2%.
    
  • Column Equilibration: Pack a standard silica flash column. Flush with 3 column volumes (CVs) of your starting mobile phase containing 1% TEA. Causality: This pre-saturates and neutralizes the active silanol sites before the analyte is introduced.

  • Dry Loading: Dissolve the crude mixture in a volatile solvent. Add Celite (not silica gel, to prevent pre-column acid-catalyzed degradation) in a 1:3 sample-to-Celite ratio. Evaporate to a free-flowing powder and load onto the column head.

  • Gradient Elution: Run a gradient from 99:1 DCM:TEA to 89:10:1 DCM:MeOH:TEA. Monitor at 210 nm and 254 nm.

Protocol B: HILIC Purification

Use this for highly polar, water-soluble imidazole alcohols that elute in the void volume of C18 columns.

  • Sample Preparation: Dissolve your crude sample in a diluent containing at least 75% Acetonitrile. Causality: Injecting a sample dissolved in 100% water into a HILIC system disrupts the localized aqueous layer on the stationary phase, causing severe peak distortion and breakthrough.

  • Column Equilibration: Use an Amide-bonded HILIC column. Equilibrate with 10 CVs of 90% Acetonitrile / 10% Water (containing 10 mM Ammonium Formate, pH 3). Causality: The buffer controls the ionization state of the imidazole, ensuring consistent partitioning, while the high organic content establishes the necessary aqueous enriched layer on the silica surface.

  • Gradient Execution: Run a gradient decreasing the Acetonitrile concentration from 90% down to 50% over 15 minutes. In HILIC, water is the strong eluting solvent; increasing water content will elute the polar imidazole alcohol.

Protocol C: SCX Catch-and-Release

Use this for rapid desalting and removal of non-basic impurities.

  • Conditioning: Flush a pre-packed SCX cartridge (e.g., RediSep SCX) with 2 CVs of Methanol, followed by 2 CVs of 0.1% Formic Acid in Methanol.

  • Loading: Dissolve the crude mixture in 0.1% Formic Acid in Methanol and load it onto the cartridge at a flow rate of 1-2 mL/min. Causality: The acidic environment ensures the imidazole ring is fully protonated, maximizing ionic binding to the sulfonate groups.

  • Washing (The Self-Check): Wash the cartridge with 3 CVs of pure Methanol. Collect this fraction and check it via TLC/LC-MS. It should contain all neutral and acidic impurities, but zero target compound.

  • Elution: Release the target compound by flushing the cartridge with 3 CVs of 5% Ammonia in Methanol. Causality: The high pH deprotonates the imidazole, breaking the ionic interaction and releasing the pure alcohol.

References

  • BenchChem. "Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives." 2

  • BenchChem. "Technical Support Center: Purification of Imidazole Derivatives." 1

  • LCGC International. "HILIC to the Rescue: Pharmaceutical Development Case Examples."3

  • Teledyne ISCO. "RediSep SCX column." 5

  • MDPI. "Reversed HILIC Gradient: A Powerful Strategy for On-Line Comprehensive 2D-LC." 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Imidazole-Phenyl Alcohol Solubility in Non-Polar Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals struggling with the notoriously poor solub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals struggling with the notoriously poor solubility of imidazole-phenyl alcohols in non-polar organic solvents (e.g., hexane, toluene, dichloromethane).

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Part 1: Mechanistic Causes of Poor Solubility (FAQ)

Q1: Why do imidazole-phenyl alcohols precipitate or fail to dissolve in non-polar solvents, even though they contain a hydrophobic phenyl ring?

A1: The solubility of any compound is dictated by the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent. Imidazole-phenyl alcohols possess three highly polar features that create an exceptionally stable solid-state lattice:

  • An imidazole nitrogen hydrogen-bond donor (N–H).

  • An imidazole nitrogen hydrogen-bond acceptor (N:).

  • An alcohol hydroxyl group (–OH) acting as both a donor and acceptor.

In the solid state, imidazoles spontaneously self-assemble into one-dimensional molecular networks linked by N–H···N intermolecular hydrogen bonds, a phenomenon known as a "persistent tape motif" (1)[1]. Furthermore, these chains can conduct charge and form highly stable oligomeric structures (2)[2]. When a phenyl alcohol group is introduced, the phenyl rings engage in


 stacking, while the –OH group creates additional 2D/3D cross-linking. Non-polar solvents lack the dielectric constant and H-bond acceptor capabilities required to disrupt these massive intermolecular forces.

G Root Imidazole-Phenyl Alcohol Insoluble in Non-Polar Solvent Barrier1 Intermolecular H-Bonding (Tape Motif) Root->Barrier1 Barrier2 Pi-Pi Stacking (Phenyl Rings) Root->Barrier2 Barrier3 High Dipole Moment Root->Barrier3 Sol1 N-Protection / O-Silylation Barrier1->Sol1 Sol2 H-Bond Acceptor Co-solvents Barrier1->Sol2 Sol3 Temperature / Sonication Barrier2->Sol3 Barrier3->Sol2

Logical mapping of solubility barriers to their respective chemical and physical solutions.

Part 2: Thermodynamic and Solvent-Based Solutions (FAQ)

Q2: I must perform my catalytic assay in a non-polar solvent. How can I force the compound into solution without altering its chemical structure?

A2: You must introduce a thermodynamic disruptor. According to the modified van't Hoff and Apelblat equations, the solubility of imidazole derivatives increases exponentially with temperature and the dielectric constant of the solvent (3)[3].

If heating alone is insufficient, the most effective strategy is the introduction of a low-concentration, H-bond accepting co-solvent (an "entrainer"). Adding just 1–5% (v/v) of a polar aprotic solvent like Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) provides the necessary oxygen lone pairs to satisfy the imidazole's N–H and the alcohol's O–H groups. This breaks the tape motif while maintaining the bulk non-polar properties of the primary solvent.

Data Presentation: Thermodynamic & Solubility Parameters

The following table summarizes the relationship between solvent properties and the relative solubility of phenyl-substituted imidazoles based on empirical solid-liquid equilibria data (4)[4].

SolventDielectric Constant (

)
H-Bond Acceptor CapabilityRelative Solubility of PhenylimidazolesPrimary Solvation Mechanism
1-Chlorobutane 7.39PoorVery LowWeak dipole-dipole interactions[4]
Toluene 2.38NoneLowWeak

stacking with phenyl ring[4]
Dichloromethane 8.93PoorModerateHalogen bonding / Dipole interactions[4]
Tetrahydrofuran (THF) *7.58StrongHighDisruption of N-H···N tape motif via H-bond acceptance
Methanol / Water >30.0Strong (Donor/Acceptor)Very HighFull lattice dissociation via high dielectric constant[3]

*Note: THF is listed as a recommended co-solvent additive, not a bulk solvent.

Part 3: Chemical Modification Strategies (FAQ)

Q3: My downstream reaction is strictly sensitive to polar co-solvents (e.g., Grignard reagents or sensitive organometallics). What are my options?

A3: If the solvent environment cannot be modified, you must temporarily modify the solute. By applying a transient protecting group to the imidazole nitrogen, the alcohol, or both, you eliminate the primary H-bond donors responsible for the crystal lattice. N-Boc (tert-butyloxycarbonyl) or O-TMS (trimethylsilyl) protection drastically lowers the lattice energy, rendering the molecule highly soluble in solvents as non-polar as hexane.

Workflow Start Assess Solubility Limit CheckReaction Is downstream reaction sensitive to polar additives? Start->CheckReaction AddCosolvent Add 1-5% THF or EtOAc (H-Bond Disruption) CheckReaction->AddCosolvent No ProtectGroup Apply Transient Protecting Group (e.g., N-Boc or O-TMS) CheckReaction->ProtectGroup Yes HeatSonicate Apply Heat (30-50°C) & Sonication AddCosolvent->HeatSonicate ProtectGroup->HeatSonicate HeatSonicate->Start Precipitates Success Proceed with Experiment HeatSonicate->Success Dissolved

Step-by-step troubleshooting workflow for solubilizing imidazole-phenyl alcohols.

Part 4: Verified Experimental Protocols

Protocol 1: Thermodynamic Disruption via Entrainer (Co-Solvent) Addition

Objective: Solubilize imidazole-phenyl alcohol in toluene without altering the molecule covalently.

  • Preparation: Weigh the target imidazole-phenyl alcohol into a dry, inert reaction vial.

    • Scientific Rationale: Minimizing ambient moisture prevents water from competing with the co-solvent for hydrogen bonding sites.

  • Entrainer Addition: Add 1–5% (v/v) of anhydrous Tetrahydrofuran (THF) relative to your final desired volume.

    • Scientific Rationale: The oxygen atom in THF acts as a strong hydrogen bond acceptor, binding to the imidazole N–H and alcohol O–H, effectively capping the ends of the "tape motif" and preventing lattice reassembly.

  • Physical Disruption: Sonicate the suspension at 40°C for 10–15 minutes.

    • Scientific Rationale: Acoustic cavitation provides the localized activation energy required to break the existing

      
       stacking of the phenyl rings, while the elevated temperature shifts the thermodynamic equilibrium toward dissolution.
      
  • Dilution: Slowly titrate the bulk non-polar solvent (e.g., Toluene) dropwise under continuous vortexing until the final volume is reached.

  • Validation Checkpoint: Allow the solution to cool to room temperature (20–25°C) and observe for 30 minutes. If the solution remains optically clear, the solvation shell is stable. If micro-crystals form, the supersaturation limit has been breached; increase the THF ratio by 1%.

Protocol 2: Chemical Disruption via Transient N-Boc Protection

Objective: Covalently mask the H-bond donor to achieve absolute solubility in highly non-polar solvents (e.g., hexanes).

  • Reaction Setup: Dissolve the imidazole-phenyl alcohol in a polar aprotic solvent (e.g., DMF) containing 1.2 equivalents of Di-tert-butyl dicarbonate (

    
    ) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).
    
    • Scientific Rationale: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the bulky Boc group to the sterically hindered imidazole nitrogen.

  • Incubation: Stir at room temperature for 2 hours.

    • Scientific Rationale: The Boc group replaces the N–H proton, completely abolishing the molecule's ability to act as a hydrogen bond donor, thereby destroying the 1D tape motif.

  • Extraction: Quench with water and extract 3x with Hexane.

    • Scientific Rationale: The protected compound is now highly lipophilic. The absence of H-bonding allows the phenyl and tert-butyl groups to dominate the molecule's physical properties, driving it entirely into the non-polar hexane phase.

  • Validation Checkpoint: Perform TLC (Thin Layer Chromatography). The protected product will show a dramatically higher

    
     value in non-polar eluents compared to the starting material, confirming the successful masking of the polar surface area.
    

References

  • 1 - ResearchGate 2.2 - Nanoscale (RSC Publishing) 3.3 - Academia.edu 4.4 - ACS Publications / ResearchGate

Sources

Optimization

Technical Support Center: Efficient Removal of Metal Catalyst Residues from Imidazole Pharmaceutical Intermediates

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual metal catalysts from imidazole-based phar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual metal catalysts from imidazole-based pharmaceutical intermediates. The unique chelating nature of the imidazole ring can complicate purification, making standard protocols less effective. This resource provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve the stringent purity levels required by regulatory bodies.

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered during the purification of imidazole intermediates.

Q1: Why is the removal of metal catalyst residues so critical in pharmaceutical manufacturing?

Residual metals from catalysts (e.g., Palladium, Ruthenium, Rhodium) offer no therapeutic benefit and are considered impurities.[1] Regulatory agencies, including the FDA and EMA, enforce strict limits on these elemental impurities in Active Pharmaceutical Ingredients (APIs) to ensure patient safety.[1][2] Guidelines like the ICH Q3D provide a framework for controlling elemental impurities based on a risk assessment, setting Permitted Daily Exposure (PDE) limits for various metals.[1][2][3] Failure to meet these limits can result in regulatory rejection and significant delays in drug development.

Q2: What are the most common methods for removing metal catalysts, and what are their general pros and cons?

The primary methods for metal removal can be broadly categorized. Traditional methods often suffer from poor selectivity and can lead to significant loss of the valuable API.[2][4] Modern scavenger-based techniques offer much higher selectivity.

MethodAdvantagesDisadvantages
Metal Scavengers Highly selective, efficient at low concentrations, scalable, wide variety of functional groups available.[4][5][6]Higher initial cost compared to bulk adsorbents.[7]
Activated Carbon Cost-effective, effective for a range of metals like Palladium and Ruthenium.[7][8]Can be non-selective, leading to high API loss through adsorption.[9][10]
Crystallization Can be highly effective for purification and is a standard unit operation.[11]Can sometimes concentrate metal impurities within the crystal lattice if the metal coordinates strongly to the API.[2]
Chromatography Effective for lab-scale purification to remove catalyst and byproducts.[12]Can be difficult and costly to scale up for industrial production.[4]
Extraction Simple and inexpensive method.Often inefficient for removing trace amounts of catalyst and can generate large solvent waste streams.[4][12]
Q3: The imidazole moiety in my intermediate is a strong ligand. How does this affect metal removal?

This is a critical challenge. The nitrogen atoms in the imidazole ring are excellent ligands for transition metals. This strong coordination can keep the metal catalyst solubilized in the product stream, making it difficult to remove by simple filtration or extraction. It also means that the choice of removal agent is crucial; you need a scavenger with a stronger affinity for the target metal than your imidazole intermediate has. This often necessitates screening several types of scavengers to find one that can effectively compete for and bind the metal.

Q4: How do I choose the best metal removal strategy for my specific process?

The optimal strategy depends on several factors: the specific metal, its oxidation state, the solvent system, the nature of your imidazole intermediate, the process scale, and cost considerations.[13] A systematic approach is recommended.

Start Start: High Residual Metal Content Initial Initial Assessment: - Metal Type (Pd, Ru, etc.) - Concentration (ppm) - Solvent System Start->Initial Screen Screen Scavengers (Thiol, Amine, TMT based) Method Select Primary Method Initial->Method Carbon Activated Carbon Method->Carbon High metal load & robust API Scavenger Metal Scavenger Method->Scavenger Low metal load & high selectivity needed Crystallization Crystallization Method->Crystallization API is crystalline solid Optimize Optimize Conditions: - Scavenger Equivalents - Temperature & Time - Carbon Type/Amount Carbon->Optimize Scavenger->Optimize Analyze Analyze Residual Metal (ICP-MS) Crystallization->Analyze Optimize->Analyze Pass Pass (< Target ppm)? Analyze->Pass End End: Process Qualified Pass->End Yes Fail Combine Methods: e.g., Carbon + Scavenger or Scavenger + Crystallization Pass->Fail No Fail->Optimize

Caption: Decision workflow for selecting a metal removal method.
Q5: How can I accurately measure the concentration of residual metal in my final product?

The gold standard for quantifying trace elemental impurities in pharmaceutical products is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[14][15] This technique offers extremely high sensitivity, capable of detecting metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, ensuring compliance with the stringent limits set by regulatory bodies like the USP <232>/<233> and ICH Q3D.[14][16][17]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: After treatment with activated carbon, my product yield is very low.
  • Cause: Your imidazole intermediate is likely adsorbing onto the surface of the activated carbon along with the metal catalyst.[10] Activated carbon can be non-selective and its large surface area can bind many organic molecules, especially those with aromatic or heterocyclic structures.

  • Solution Path:

    • Reduce Carbon Amount: Start by systematically reducing the weight equivalents of activated carbon. Run small-scale trials to find the minimum amount needed for effective metal removal without significant product loss.

    • Test Different Carbon Types: Not all activated carbons are the same. They differ in particle size, pore structure, and surface chemistry.[18] Test a few different grades to see if one has a lower affinity for your product.

    • Switch to a More Selective Method: If product loss remains high, activated carbon is not a suitable method for your specific intermediate. Switch to a high-selectivity metal scavenger (e.g., silica- or polymer-based thiol or triazine scavengers).[4][9]

Problem 2: My chosen metal scavenger is not reducing palladium levels sufficiently.
  • Cause: The scavenger's affinity for the palladium may be lower than your imidazole intermediate's, or the palladium may be in an oxidation state (e.g., Pd(0)) that is not effectively bound by the chosen functional group. The choice of scavenger can be highly dependent on the specific palladium complex and ligands present.[13]

  • Solution Path:

    • Screen a Broader Range of Scavengers: Do not rely on a single scavenger type. Set up a parallel screen with different functionalized scavengers. For palladium, common effective options include silica-bound thiol (Si-Thiol), and trimercaptotriazine (Si-TMT or MP-TMT).[4]

    • Increase Equivalents and/or Reaction Time: Try increasing the equivalents of scavenger (e.g., from 5 eq. to 10 eq. relative to the metal) and extending the stirring time (e.g., from 2 hours to 16-24 hours).[6]

    • Change the Solvent: The solvent can impact the scavenger's performance. If possible, test the scavenging process in a more polar or non-polar solvent to see if it improves efficiency.

    • Consider an Oxidative Pre-treatment: If you suspect the presence of Pd(0), a mild oxidative treatment (e.g., bubbling air through the solution) can sometimes convert it to Pd(II), which is more readily scavenged by thiol-based scavengers. Caution: Ensure your API is stable to these conditions first.

Problem 3: Recrystallization is concentrating the metal impurity in my crystalline product.
  • Cause: Your imidazole intermediate may be co-crystallizing with the metal catalyst.[2] This happens when the metal is strongly coordinated to the imidazole ring, and this API-metal complex is incorporated into the crystal lattice.

  • Solution Path:

    • Perform a Scavenging Step First: Before attempting crystallization, treat the crude material in solution with an effective metal scavenger to break the API-metal coordination and remove the metal.

    • Change the Crystallization Solvent: Experiment with different solvent systems (e.g., switching from an alcohol to an ester/heptane system). A different solvent may alter the solubility of the API-metal complex, leaving it behind in the mother liquor.

    • Introduce a Chelating Agent: Add a small amount of a strong, soluble chelating agent like EDTA to the crystallization solution. This can sometimes sequester the metal in the solution phase, preventing its incorporation into the crystal.

Start Start: High Residual Metal Post-Purification CheckMethod Review Primary Method Start->CheckMethod ScavengerIssue Scavenger Ineffective? CheckMethod->ScavengerIssue Scavenger CarbonIssue High API Loss w/ Carbon? CheckMethod->CarbonIssue Carbon CrystalIssue Metal Concentrated in Crystals? CheckMethod->CrystalIssue Crystallization ScreenScavengers Screen Broader Scavenger Types (e.g., TMT, Thiol, Amine) ScavengerIssue->ScreenScavengers ReduceCarbon Reduce Carbon Amount or Test Different Grades CarbonIssue->ReduceCarbon ScavengeFirst Scavenge Metal from Crude Solution BEFORE Crystallization CrystalIssue->ScavengeFirst OptimizeScavenger Increase Scavenger Eq., Time, or Change Solvent ScreenScavengers->OptimizeScavenger Analyze Analyze Residual Metal (ICP-MS) OptimizeScavenger->Analyze CombineMethods Combine Methods: Carbon Pre-treatment followed by Scavenger Polishing Step ReduceCarbon->CombineMethods ScavengeFirst->Analyze CombineMethods->Analyze Pass Pass (< Target ppm)? Analyze->Pass Pass->Start No End End: Process Optimized Pass->End Yes

Caption: Workflow for troubleshooting high residual metal content.

Experimental Protocols

Protocol 1: Screening Metal Scavengers (Batch Method)

This protocol outlines a parallel screening approach to identify the most effective scavenger for your process.

  • Preparation:

    • Prepare a stock solution of your crude imidazole intermediate in a suitable process solvent (e.g., THF, EtOAc, Toluene).

    • Determine the initial metal concentration (ppm) of this stock solution via ICP-MS.

    • Select 3-4 candidate scavengers (e.g., ISOLUTE® Si-Thiol, Si-TMT, MP-TMT).[4]

  • Scavenging:

    • In separate, labeled vials, place an equal volume of the stock solution (e.g., 5 mL).

    • To each vial, add a different scavenger. A typical starting point is 5-10 weight equivalents of scavenger relative to the mass of the metal in the solution.

    • Include a control vial with no scavenger.

    • Seal the vials and stir them at a consistent temperature (room temperature is a good starting point) for a set period (e.g., 16 hours).[4]

  • Analysis:

    • After the stirring period, filter each sample to remove the solid scavenger. A simple filtration through a syringe filter (e.g., 0.45 µm PTFE) is sufficient for small scale.

    • Wash the filter with a small amount of fresh solvent and combine it with the filtrate.

    • Submit a sample from each filtrate for ICP-MS analysis to determine the final metal concentration.

  • Evaluation:

    • Compare the final ppm levels for each scavenger. The most effective scavenger is the one that provides the lowest residual metal content. You can then proceed to optimize the conditions (equivalents, time, temperature) for the winning candidate.

Protocol 2: Ruthenium Removal Using Activated Carbon

This protocol is adapted for removing ruthenium residues, often encountered after olefin metathesis reactions.[8]

  • Preparation:

    • Dissolve the crude reaction mixture containing the ruthenium catalyst in a suitable solvent (e.g., Toluene or Dichloromethane).

  • Adsorption:

    • Add activated carbon to the solution. A starting point is typically 1-2 times the weight of the crude product.

    • Optional but recommended for some Ru complexes: If the API is stable to hydrogenation, place the mixture under a hydrogen atmosphere (e.g., 1 atm balloon) and stir. This can reduce the Ru species, which then adsorb more efficiently onto the carbon.[8]

    • Stir the mixture vigorously for 2-4 hours at room temperature.

  • Filtration:

    • Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.[12]

    • Wash the Celite® pad thoroughly with the same solvent to ensure complete recovery of the product.

  • Concentration & Analysis:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure.

    • Analyze the resulting solid/oil for residual ruthenium content via ICP-MS.

Protocol 3: Purification of an Imidazole Intermediate by Crystallization

This protocol provides a general workflow for removing metal impurities via crystallization.[19][20]

  • Solvent Selection:

    • The goal is to find a solvent or solvent system where your imidazole intermediate has high solubility at elevated temperatures but low solubility at room temperature or below. The metal impurity should ideally remain in the liquid phase (mother liquor).

    • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) to identify a suitable system.[19]

  • Dissolution:

    • In an appropriately sized flask, add the crude product.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the material.

  • Cooling & Crystallization:

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can further enhance crystallization by placing the flask in an ice bath or refrigerator for several hours.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystal cake with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to a constant weight.

  • Purity Check:

    • Analyze both the dried crystals and a sample of the mother liquor for metal content by ICP-MS. A successful crystallization will show a significant reduction of the metal in the crystals and a concentration of it in the mother liquor.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]

  • European Medicines Agency. Guideline on the specification limits for residues of metal catalysts. [Link]

  • MDPI. (2023, December 14). The Advances, Challenges, and Perspectives on Electrocatalytic Reduction of Nitrogenous Substances to Ammonia: A Review. [Link]

  • Apolloscience. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • Gopani. (2024, October 9). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. [Link]

  • U.S. Food and Drug Administration. (2001, September 24). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • ACS Publications. (2016, June 7). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. [Link]

  • AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. [Link]

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • ACS Publications. Challenges and Perspectives of Environmental Catalysis for NOx Reduction. JACS Au. [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Google Patents. Method for separating and purifying 2-methylimidazole crystal impurity.
  • MDPI. (2025, February 24). The Effect of Activated Carbon Support on Ru/AC Catalysts Used for the Catalytic Decomposition of Hydroxylamine Nitrate and Hydrazine Nitrate. [Link]

  • Spectroscopy Online. (2020, December 20). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. [Link]

  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]

  • European Medicines Agency. (2008, February 21). Guideline on the specification limits for residues of metal catalysts or metal reagents. [Link]

  • ResearchGate. (2025, August 7). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. [Link]

  • AmmoniaKnowHow. Catalyst deactivation Common causes. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. [Link]

  • European Medicines Agency. (2002, June 26). Note for guidance on specification limits for residues of metal catalysts. [Link]

  • Netpharmalab. (2025, August 18). ICP-MS Is the Key Technique for the Control of Toxic Impurities. [Link]

  • PMC. (2023, November 16). Transition Metal Catalysts for Atmospheric Heavy Metal Removal: A Review of Current Innovations and Advances. [Link]

  • University of Fribourg. Guide for crystallization. [https://www.unifr.ch/chem/files/assets/public/ Crystallography/Guide_for_crystallization.pdf]([Link] Crystallography/Guide_for_crystallization.pdf)

  • Biotage. Biotage Metal Scavengers. [Link]

  • MDPI. (2023, August 17). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. [Link]

  • PMC - NIH. (2020, December 3). Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives. [Link]

  • Google P
  • Pacific BioLabs. ICP-MS Detection of Trace Elements and Heavy Metals. [Link]

  • Quotient Sciences. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. [Link]

  • Paul Scherrer Institute. (2024, October 10). How catalysts remove dangerous nitrogen oxides. [Link]

  • ResearchGate. (2015, September 16). Simultaneous removal of Methylene blue and Pb2+ ion using Ruthenium nanoparticle-loaded activated carbon; Response surface methodology. [Link]

  • Google Patents.
  • Google Patents.
  • Drawell. (2025, January 15). How ICP-MS is Applied in Pharmaceutical Quality Control. [Link]

Sources

Troubleshooting

resolving racemic 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol via kinetic resolution

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the enzymatic kinetic reso...

Author: BenchChem Technical Support Team. Date: March 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the enzymatic kinetic resolution of racemic 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol and structurally similar secondary aryl alcohols. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower users to overcome common experimental challenges.

While specific literature for the kinetic resolution of 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is not widely available, the principles and protocols outlined here are based on extensive studies of analogous compounds, such as 1-phenylethanol, and are directly applicable.

Frequently Asked Questions (FAQs)

Q1: What is enzymatic kinetic resolution?

Enzymatic kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically-enriched components. It utilizes an enzyme, which is a chiral catalyst, to selectively react with one enantiomer at a much faster rate than the other. In the case of a racemic alcohol, a common approach is lipase-catalyzed transesterification, where one alcohol enantiomer is selectively acylated to form an ester, leaving the other, unreacted alcohol enantiomer in excess.

Q2: Why is the theoretical maximum yield for the desired enantiomer limited to 50%?

In a standard kinetic resolution, the enzyme transforms one of the enantiomers into a different chemical compound (e.g., an alcohol into an ester).[1] Since the starting racemic mixture contains 50% of each enantiomer, the complete conversion of the reactive enantiomer results in a 50% yield of the product. The other 50% of the starting material is the unreacted, non-preferred enantiomer.[1] To achieve yields greater than 50%, a dynamic kinetic resolution (DKR) is required, which incorporates a second catalyst to continuously racemize the slow-reacting enantiomer back into the racemic mixture, allowing the enzyme to eventually convert all of the starting material into a single enantiomer of the product.[2][3]

Q3: What are the most common enzymes for resolving secondary aryl alcohols?

Lipases are the most frequently used enzymes for the kinetic resolution of secondary alcohols due to their broad substrate scope, commercial availability, and high enantioselectivity.[4] Commonly employed lipases include:

  • Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym 435)

  • Pseudomonas cepacia Lipase (PSL)

  • Pseudomonas fluorescens Lipase

  • Porcine Pancreatic Lipase (PPL)

Screening several enzymes is often necessary to find the optimal catalyst for a new substrate.[4][5]

Q4: What are suitable acyl donors for this reaction and why?

The choice of acyl donor is critical for enzyme activity and enantioselectivity.[1] Vinyl esters, particularly vinyl acetate, are highly effective and commonly used.[1][6] The enol released during the acylation tautomerizes to a stable ketone (acetaldehyde in the case of vinyl acetate), which makes the reaction essentially irreversible and drives it forward.[7] Other acyl donors like ethyl acetate or acetic anhydride can also be used, but may lead to reversible reactions or the production of acidic byproducts that can affect enzyme performance.[4][8]

Q5: Which solvents are recommended for lipase-catalyzed resolutions?

Lipases are often active in non-polar, hydrophobic organic solvents.[9] These solvents help to maintain the essential layer of water around the enzyme that is necessary for its catalytic activity, while preventing the enzyme from dissolving. Solvents like hexane, heptane, toluene, and tert-butyl methyl ether (MTBE) are common choices.[10][11] The choice of solvent can significantly influence both the reaction rate and the enantioselectivity, so it is a key parameter to optimize.[9][12]

Q6: How can I monitor the progress of the reaction?

The reaction progress should be monitored for both conversion and enantiomeric excess (ee). This is typically done by taking small aliquots from the reaction mixture at different time points. The samples are then analyzed by a chiral chromatographic method, such as:

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable alcohols and esters.[13][14]

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile technique applicable to a wide range of compounds.[13][15][16]

These methods separate the four components of the reaction mixture: the (R)-alcohol, the (S)-alcohol, the (R)-ester, and the (S)-ester, allowing for the calculation of both conversion and the ee of the substrate and product.

Q7: What is enantiomeric excess (ee) and how is it calculated?

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It reflects the degree to which one enantiomer is present in excess of the other. It is calculated using the following formula:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively. Chiral HPLC or GC is the standard method for determining the amounts of each enantiomer.[13][17]

Troubleshooting Guide

This guide addresses common issues encountered during the kinetic resolution of secondary aryl alcohols.

Problem: Low or No Conversion (< 50%)

Q: My reaction shows very little or no formation of the ester product. What could be the cause?

This is a common issue that can stem from several factors related to the enzyme or reaction conditions.

  • Possible Cause 1: Inactive Enzyme

    • Explanation: Lipases can lose activity over time, especially if stored improperly. The enzyme preparation may be old or denatured.

    • Solution: Use a fresh batch of enzyme from a reliable supplier. If using an immobilized enzyme, ensure it has not been subjected to harsh conditions in previous uses. Consider running a control reaction with a known substrate, like 1-phenylethanol, to confirm enzyme activity.

  • Possible Cause 2: Suboptimal Reaction Conditions

    • Explanation: Enzyme activity is highly dependent on temperature, pH, and water content.[1][18] Most lipases have an optimal temperature range, typically between 30-60°C.[19][20][21] Higher temperatures can lead to denaturation.[19][20]

    • Solution:

      • Temperature: Optimize the reaction temperature. Start within the recommended range for your specific lipase (e.g., 40-50°C for CALB).[6]

      • Water Content: The enzyme requires a minimal amount of water to maintain its active conformation. However, excess water can promote the reverse reaction (hydrolysis).[21] If using a very dry solvent, consider adding a small amount of water or using a salt hydrate pair to control water activity.

      • pH: While less of a factor in organic media, the "pH memory" of the enzyme (the pH of the last aqueous solution it was in contact with) can be important. Ensure the enzyme support or preparation is at an optimal pH (typically around 7).

  • Possible Cause 3: Enzyme Inhibition

    • Explanation: Components in the reaction mixture can inhibit the enzyme.[1] This can include impurities in the substrate or solvent, or even the substrate or product themselves at high concentrations.[1] The imidazole moiety in the target molecule, 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol, could potentially interact with the enzyme's active site.

    • Solution:

      • Purity: Ensure high purity of the substrate, acyl donor, and solvent.

      • Substrate Inhibition: If substrate inhibition is suspected, try running the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added gradually over time.[1]

      • Product Inhibition: If the formed ester or co-product inhibits the enzyme, in-situ product removal might be necessary, although this is more complex.

  • Possible Cause 4: Insufficient Enzyme Loading

    • Explanation: The reaction rate is dependent on the amount of active enzyme. Too little enzyme will result in a very slow or incomplete reaction.[1]

    • Solution: Increase the enzyme loading in a stepwise manner. Typical loadings for immobilized enzymes like Novozym 435 range from 2 to 20 mg/mL.[6]

Problem: Low Enantioselectivity (Low ee)

Q: The reaction is proceeding, but the enantiomeric excess (ee) of both the remaining alcohol and the produced ester is low.

Low enantioselectivity means the enzyme is not effectively discriminating between the two enantiomers.

  • Possible Cause 1: Incorrect Enzyme Choice

    • Explanation: Enantioselectivity is highly specific to the combination of enzyme and substrate. The chosen lipase may simply not be a good fit for your specific alcohol.

    • Solution: Screen a variety of commercially available lipases (e.g., CALB, P. cepacia, P. fluorescens). Enzyme screening kits are available for this purpose.[4]

  • Possible Cause 2: Suboptimal Temperature

    • Explanation: Generally, higher temperatures can decrease enantioselectivity by providing more thermal energy, which can overcome the small energy difference between the two diastereomeric transition states.

    • Solution: Try running the reaction at a lower temperature (e.g., room temperature or 15°C).[22] This will likely slow down the reaction rate but may significantly improve the enantiomeric ratio (E value).

  • Possible Cause 3: Unsuitable Solvent

    • Explanation: The solvent interacts with the enzyme and substrates, and can have a profound effect on the enzyme's flexibility and the presentation of the substrate to the active site, thereby altering enantioselectivity.

    • Solution: Screen a range of solvents with different properties (e.g., polarity, logP), such as hexane, toluene, and MTBE.[9]

  • Possible Cause 4: Over-conversion

    • Explanation: The maximum ee for the unreacted substrate is achieved at 50% conversion. As the reaction proceeds beyond this point, the slower-reacting enantiomer also begins to be consumed, which decreases the ee of the remaining substrate. Similarly, the ee of the product is highest at the beginning of the reaction and decreases as conversion increases.[4]

    • Solution: Monitor the reaction closely and stop it when the conversion is close to 50%. This is crucial for achieving high ee for both the remaining alcohol and the formed ester.

Problem: Inconsistent Results

Q: I am getting different results (conversion and/or ee) when I repeat the experiment.

Inconsistent results often point to uncontrolled variables in the experimental setup.

  • Possible Cause 1: Variable Water Content

    • Explanation: The amount of water in the reaction medium is a critical but often overlooked parameter. Variations in the water content of solvents, substrates, or the enzyme itself can lead to inconsistent performance.[21]

    • Solution: Use solvents from a freshly opened bottle or dry them over molecular sieves. Ensure the enzyme is stored in a desiccator. Control the water activity (a_w) of the system for maximum reproducibility.

  • Possible Cause 2: Inaccurate Reaction Monitoring

    • Explanation: Errors in sampling or analysis will lead to inconsistent data. Emulsion formation during workup of aliquots can also be an issue.

    • Solution: Ensure your sampling technique is consistent. Validate your chiral GC or HPLC method for linearity and reproducibility. If emulsions form during extraction, centrifugation can help break them.[1]

Experimental Protocols & Data

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol provides a starting point for the kinetic resolution of a racemic secondary aryl alcohol, using 1-phenylethanol as a model.

  • To a 10 mL screw-cap vial equipped with a magnetic stir bar, add racemic 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol (or model substrate 1-phenylethanol, e.g., 122 mg, 1.0 mmol).

  • Add 5 mL of a suitable organic solvent (e.g., tert-butyl methyl ether or hexane).

  • Add the immobilized lipase (e.g., Novozym 435, 20 mg).

  • Add the acyl donor (e.g., vinyl acetate, 2.2 mmol, ~203 µL).[10]

  • Seal the vial tightly and place it in a temperature-controlled shaker or on a stirring plate at the desired temperature (e.g., 40°C).[23]

  • Monitor the reaction by taking aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • For each aliquot, filter out the enzyme (e.g., using a syringe filter) and dilute with the mobile phase used for chiral HPLC/GC analysis.

  • Analyze the samples to determine the ee of the substrate and product, and the percent conversion.

  • Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Remove the solvent under reduced pressure. The resulting mixture of the unreacted alcohol and the formed ester can be separated by flash column chromatography on silica gel.[8][24]

Data Presentation

Table 1: Typical Starting Conditions for Kinetic Resolution of Secondary Aryl Alcohols

ParameterTypical Range/ValueRationale & Reference
Enzyme Candida antarctica Lipase B (CALB)Widely successful for secondary alcohols, high enantioselectivity.[5][7]
Enzyme Loading 5 - 20 mg/mLBalances reaction time with cost. Higher loading for faster reaction.[6]
Substrate Conc. 0.1 - 0.5 MHigher concentrations can lead to substrate or product inhibition.[1][4]
Acyl Donor Vinyl AcetateIrreversible reaction due to tautomerization of vinyl alcohol co-product.[7]
Donor/Substrate Ratio 1.5 - 3.0 equivalentsUsing an excess of the acyl donor helps drive the reaction forward.[6]
Solvent MTBE, Hexane, TolueneNon-polar solvents are generally preferred for lipases.[10][11]
Temperature 30 - 50 °COptimal range for activity of many common lipases.[1][20]
Agitation 150 - 250 rpmSufficient to keep the immobilized enzyme suspended and ensure mixing.[17]

Table 2: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination

FeatureChiral HPLCChiral GCNMR with Chiral Discriminating Agents
Principle Differential interaction with a chiral stationary phase.[13]Separation of volatile enantiomers on a chiral column.[13]Formation of diastereomeric complexes with distinct NMR signals.[13]
Typical Analytes Wide range of compounds, including non-volatile ones.Volatile and thermally stable compounds.Requires soluble analytes with suitable functional groups (e.g., -OH, -NH2).
Resolution Excellent.[13]Very high.[13]Generally lower; peak overlap can be an issue.[13]
Analysis Time 10 - 30 minutes per sample.[13]5 - 20 minutes per sample.[13]2 - 10 minutes per sample.[13]
Pros Broad applicability, reliable quantification.High sensitivity and resolution.Fast, no separation needed, provides structural information.
Cons Can require method development for new compounds.Analyte must be volatile.Lower resolution, requires pure discriminating agent, can be expensive.

Visualizations & Workflows

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis racemate Racemic Alcohol setup_mix Combine in Vial racemate->setup_mix solvent Solvent solvent->setup_mix acyl_donor Acyl Donor acyl_donor->setup_mix enzyme Immobilized Lipase enzyme->setup_mix reaction Incubate at Controlled Temp & Stirring setup_mix->reaction monitoring Monitor via Chiral HPLC/GC reaction->monitoring Take Aliquots stop Stop at ~50% Conversion (Filter Enzyme) monitoring->stop Decision Point purify Purify via Column Chromatography stop->purify analysis Analyze Products (ee, Yield) purify->analysis

Caption: General workflow for enzymatic kinetic resolution.

Troubleshooting Logic Diagram

G start Unsatisfactory Result low_conv Problem: Low Conversion start->low_conv low_ee Problem: Low Enantioselectivity start->low_ee cause_conv1 Cause: Inactive Enzyme low_conv->cause_conv1 cause_conv2 Cause: Suboptimal Conditions (Temp, Water, pH) low_conv->cause_conv2 cause_conv3 Cause: Inhibition low_conv->cause_conv3 cause_ee1 Cause: Wrong Enzyme low_ee->cause_ee1 cause_ee2 Cause: High Temperature low_ee->cause_ee2 cause_ee3 Cause: Unsuitable Solvent low_ee->cause_ee3 cause_ee4 Cause: Over-conversion low_ee->cause_ee4 sol_conv1 Solution: Use fresh enzyme, run positive control cause_conv1->sol_conv1 sol_conv2 Solution: Optimize Temp, control water activity cause_conv2->sol_conv2 sol_conv3 Solution: Check reagent purity, lower substrate conc. cause_conv3->sol_conv3 sol_ee1 Solution: Screen different lipases cause_ee1->sol_ee1 sol_ee2 Solution: Lower reaction temp. cause_ee2->sol_ee2 sol_ee3 Solution: Screen different solvents cause_ee3->sol_ee3 sol_ee4 Solution: Stop reaction at ~50% conv. cause_ee4->sol_ee4

Caption: Troubleshooting logic for common kinetic resolution issues.

References

  • Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical Considerations in Kinetic Resolution Reactions.
  • Gotor-Fernández, V., & Gotor, V. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • BenchChem. (2025). Troubleshooting low yield in enzymatic resolution of 3-quinuclidinol. BenchChem Tech Support.
  • Conti, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
  • Martinez-Montero, L., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1599. [Link]

  • Wang, W., et al. (2016). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Molecules, 21(11), 1459. [Link]

  • Sharma, S., Kanwar, S. S., & Sharma, P. (2014). Organic Solvent Tolerant Lipases and Applications. The Scientific World Journal, 2014, 625258. [Link]

  • You, J., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2338-2354. [Link]

  • Martín-Matute, B., & Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society, 137(10), 3489-3502. [Link]

  • Wang, W., et al. (2020). Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. ACS Omega, 5(38), 24531-24540. [Link]

  • Pescitelli, G., & Di Bari, L. (2023). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • Kim, M. J., et al. (2019). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple. The Journal of Organic Chemistry, 84(24), 16213-16220. [Link]

  • dos Santos, J. C. S., et al. (2011). Thermodynamical Methods for the Optimization of Lipase-Catalyzed Reactions.
  • Organic Chemistry Portal. (2008). Enantioselective Preparation of Secondary Alcohols and Amines. Organic-Chemistry.org. [Link]

  • Török, B., et al. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Catalysts, 9(10), 847. [Link]

  • Harada, N. (2017). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Mail, 173.
  • Le-Da, M., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 3749. [Link]

  • Suzuki, Y., & Abe, M. (2005). Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. Tetrahedron Letters, 46(47), 8295-8298.
  • Wang, Y., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 25(11), 5698. [Link]

  • Pàmies, O., & Bäckvall, J. E. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 11(9), 1121. [Link]

  • van Tol, J. B. A., et al. (1995). Do Organic Solvents Affect the Catalytic Properties of Lipase? Intrinsic Kinetic Parameters of Lipases in Ester Hydrolysis and Formation in Various Organic Solvents. Biotechnology and Bioengineering, 48(3), 179-189.
  • G. Villeneuve, P., et al. (2005).
  • Golicnik, M. (2012). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. FEBS Letters, 586(16), 2269-2273. [Link]

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews, 42(15), 6406-6436. [Link]

  • Szymańska, K., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(22), 5482. [Link]

  • de Miranda, A. S., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(11), 9603-9614. [Link]

  • BenchChem. (2025).
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 18.3. Lipase Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol. Royal Society of Chemistry.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Sánchez, A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 223-228.
  • Costa, A. C. S., et al. (2013). Evaluation of lipases from metagenomic in kinetic resolution of secondary alcohols. 15th Brazilian Meeting on Organic Synthesis.
  • Canela, N., et al. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2011, 680925.
  • Poppe, L., et al. (2015). Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction. Periodica Polytechnica Chemical Engineering, 59(1), 1-12.
  • Fernandez-Lafuente, R., et al. (2013). Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization. Journal of Molecular Catalysis B: Enzymatic, 97, 1-8. [Link]

  • NPTEL IIT Kharagpur. (2020, July 13). Lecture 18 : Problems on Enzyme Kinetics and Enzyme Inhibition [Video]. YouTube. [Link]

  • Al-Haque, N., et al. (2018). Kinetic resolution of 1-phenylethanol in the spinning mesh disc reactor: Investigating the reactor performance using immobilised lipase catalyst. Catalysis Today, 316, 129-136. [Link]

  • Gajan, V., & Feringa, B. L. (2014). Enantioselective Acylation of Alcohol and Amine Reactions in Organic Synthesis. In Science of Synthesis: Asymmetric Organocatalysis 2. Thieme. [Link]

  • de Souza, R. O. M. A., et al. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 26(1), 133-139. [Link]

  • Vedejs, E., & Jure, M. (2005). Asymmetric Acylation of Alcohols.

Sources

Optimization

Technical Support Center: Troubleshooting the Hygroscopic Nature of Imidazole Amino Alcohols

Welcome to the technical support guide for handling and troubleshooting imidazole amino alcohols. As a class of compounds, imidazole amino alcohols are invaluable in drug discovery and chemical synthesis due to their uni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling and troubleshooting imidazole amino alcohols. As a class of compounds, imidazole amino alcohols are invaluable in drug discovery and chemical synthesis due to their unique structural and functional properties. However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge in the laboratory.[1][2] This guide provides in-depth, field-proven insights and protocols to help you understand, manage, and mitigate the issues arising from this chemical characteristic, ensuring the accuracy, reproducibility, and success of your experiments.

Part 1: Frequently Asked Questions - The "Why" Behind the Hygroscopicity

This section addresses the fundamental principles governing the interaction of imidazole amino alcohols with atmospheric moisture.

Q1: What makes imidazole amino alcohols so hygroscopic?

Answer: The strong affinity for water is rooted in the molecular structure of these compounds. Imidazole amino alcohols possess multiple functional groups that can participate in hydrogen bonding with water molecules.[3]

  • Imidazole Ring: The imidazole ring itself is highly polar and contains two nitrogen atoms.[4][5] One nitrogen atom acts as a hydrogen bond donor (the N-H group), while the other, with its lone pair of electrons, acts as a hydrogen bond acceptor.[6][7] Computational studies have shown that imidazole can accept two strong hydrogen bonds while donating one.[6][7]

  • Amino Group (-NH₂): The amino group provides additional hydrogen bond donor sites.

  • Alcohol Group (-OH): The hydroxyl group is a classic hydrogen bond donor and acceptor, further increasing the molecule's ability to interact with and retain water.

This combination of multiple, potent hydrogen-bonding sites creates a molecule that actively pulls water from the surrounding environment, often leading to changes in its physical state.

Mechanism of Water Absorption

Hygroscopicity_Mechanism cluster_molecule Imidazole Amino Alcohol cluster_water Water Molecules IAA R-Im-CH(OH)-CH₂-NH₂ H2O_1 H₂O IAA->H2O_1 H-Bond (Imidazole N-H) H2O_2 H₂O IAA->H2O_2 H-Bond (Imidazole N:) H2O_3 H₂O IAA->H2O_3 H-Bond (Alcohol -OH) H2O_4 H₂O IAA->H2O_4 H-Bond (Amino -NH₂)

Caption: Hydrogen bonding between an imidazole amino alcohol and water.

Part 2: Troubleshooting Common Experimental Issues

Hygroscopicity can manifest as several distinct problems during experimentation. This section provides a logical workflow for diagnosing and solving these issues.

Q2: My solid compound turned into a sticky gum or deliquesced after opening the container. What happened?

Answer: This is a classic sign of significant water absorption. When a hygroscopic solid absorbs enough moisture from the air, it can dissolve in the absorbed water, a phenomenon known as deliquescence.[2] The resulting material is often a viscous, sticky syrup or oil, which is extremely difficult to handle and weigh accurately. This physical change renders the material's purity and concentration uncertain.

Q3: I'm getting inconsistent and non-reproducible weights for my compound. How can I weigh it accurately?

Answer: The weight of a hygroscopic compound can increase visibly on an analytical balance as it absorbs atmospheric moisture. This is a primary source of error in preparing solutions of a known concentration. To obtain an accurate mass, you must minimize the compound's exposure to ambient air.[8] See the detailed workflow in Part 3, Protocol 2 .

Q4: My reaction is giving low yields, producing unexpected byproducts, or failing entirely. Could absorbed water be the culprit?

Answer: Absolutely. Absorbed water is not an inert spectator; it is a chemical reagent that can actively interfere with many organic reactions.[9]

  • Reagent Inactivation: Many common reagents, such as organometallics (e.g., Grignard reagents), metal hydrides (e.g., NaH, LiAlH₄), and acylating agents (e.g., acid chlorides), react destructively with water.

  • Catalyst Deactivation: Certain catalysts, particularly in organometallic chemistry, are sensitive to and can be deactivated by moisture.

  • Side Reactions: Water can promote unwanted hydrolysis of esters, amides, or other sensitive functional groups in your starting materials or products.

  • Solubility Changes: The presence of water can alter the solubility of reactants and intermediates, potentially changing the reaction pathway or rate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experimental Issue Observed (e.g., Low Yield, Inconsistent Data) Cause1 Is the compound hygroscopic? Start->Cause1 Weighing Problem: Inaccurate Weighing Cause1->Weighing Yes Reaction Problem: Reaction Interference Cause1->Reaction Yes Physical Problem: Physical State Change (Oiling Out, Clumping) Cause1->Physical Yes Solution_Weigh Solution: Use Controlled Atmosphere (Glovebox/Inert Gas) Weighing->Solution_Weigh Solution_React Solution: 1. Quantify Water Content (KF) 2. Dry Compound/Solvents Reaction->Solution_React Solution_Phys Solution: Store in Desiccator/ Under Inert Gas Physical->Solution_Phys End Proceed with Experiment Solution_Weigh->End Solution_React->End Solution_Phys->End

Caption: Logical flow for troubleshooting hygroscopicity issues.

Part 3: Protocols for Mitigation and Control

Proactive measures are essential for successfully working with imidazole amino alcohols. The following protocols provide step-by-step guidance for proper handling, weighing, and analysis.

Protocol 1: Proper Storage and Handling

The primary strategy is to create a physical barrier between the compound and atmospheric moisture.[10]

  • Initial Storage: Upon receipt, store the manufacturer's sealed container in a dry environment. For highly sensitive compounds, placing the entire sealed bottle inside a larger container with a desiccant (e.g., a desiccator or a sealed bag with silica gel packs) is good practice.[11]

  • After Opening: Once opened, the headspace in the container will contain ambient air. Minimize open-time.

  • Primary Storage Method (Desiccator): Place the container in a glass desiccator containing an active drying agent (e.g., anhydrous calcium sulfate (Drierite®), silica gel).[8] Ensure the desiccant is fresh; color-indicating silica gel is useful for this.

  • Advanced Storage (Inert Atmosphere): For extremely hygroscopic or deliquescent materials, a glove box or glove bag with a dry nitrogen or argon atmosphere is the most reliable method.[12][13] Alternatively, the container can be backfilled with an inert gas before sealing.

  • Aliquoting: Avoid repeatedly opening and closing the main stock bottle. If possible, aliquot the material into smaller, single-use vials inside a controlled atmosphere (glove box).[8]

Protocol 2: Accurate Weighing Workflow
  • Preparation: Bring the sealed container of the compound from its storage location (e.g., refrigerator or desiccator) and allow it to equilibrate to the ambient temperature of the balance room before opening. This prevents condensation of moisture onto the cold solid.

  • Method A: Weighing in a Controlled Atmosphere (Ideal)

    • Perform all weighing operations inside a glove box with low humidity.[8][13] This is the gold standard for accuracy.

  • Method B: Rapid Weighing (For Moderately Hygroscopic Solids)

    • Use a clean, dry weighing vessel (e.g., a glass vial).

    • Tare the balance with the vial and its cap.

    • Quickly add an approximate amount of the solid to the vial and immediately replace the cap.

    • Record the stable weight. The goal is to minimize air exposure to less than a few seconds.

    • Prepare your solution directly in this tared vial.

  • Method C: Weighing by Difference

    • Weigh a sealed vial containing the compound (Weight 1).

    • Quickly transfer a portion of the solid to your reaction flask.

    • Immediately re-seal and re-weigh the original vial (Weight 2).

    • The mass transferred is the difference (Weight 1 - Weight 2). This method avoids the issue of the compound gaining weight on an open weigh boat.

Protocol 3: Quantifying Water Content

If you suspect water contamination is affecting your results, you must quantify it.[14] This allows you to adjust your stoichiometry accordingly or confirms the need for drying.

  • Karl Fischer (KF) Titration: This is the most accurate and specific method for determining water content.[1][15][16] It is a coulometric or volumetric titration that reacts specifically with water. It can detect water at parts-per-million (ppm) levels.[15]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A mass loss step at or around 100°C is typically indicative of free or loosely bound water. However, TGA is a "loss on drying" method and will also detect volatile organic solvents, so it is less specific than KF titration.[17]

  • Quantitative ¹H-NMR Spectroscopy (qNMR): By integrating the water signal (typically a broad peak around 1.5-4.7 ppm in organic solvents like DMSO-d₆ or CDCl₃) against a known internal standard, the water content can be calculated. This method is useful but can be less precise than KF titration.[18]

Protocol 4: Drying Imidazole Amino Alcohols and Solvents

If your compound has absorbed an unacceptable amount of water, it may be possible to dry it.

  • Drying the Solid Compound:

    • Place the compound in a suitable flask (e.g., a round-bottom flask).

    • Heat gently (ensure the temperature is well below the compound's melting or decomposition point) under high vacuum for several hours. Using a drying pistol (Abderhalden pistol) is a classic technique.

    • Validation: After drying, re-test the water content using Karl Fischer titration to confirm the procedure was effective.

  • Drying Reaction Solvents:

    • Never assume a "sure-seal" or "anhydrous" bottle of solvent is perfectly dry, especially after it has been opened.

    • Use activated molecular sieves (3Å or 4Å) to dry many common organic solvents.[19][20] Allow the solvent to stand over freshly activated sieves for at least 24 hours before use.

    • For highly sensitive reactions, consider using a solvent purification system (e.g., a Grubbs apparatus) that passes solvents through columns of drying agents like activated alumina.[21]

Part 4: Summary Tables for Quick Reference

Table 1: Recommended Handling Strategies by Hygroscopicity Level

Hygroscopicity LevelObservationWeighing TechniqueStorage Recommendation
Slight Remains a free-flowing powder in air for several minutes.Rapid weighing on a watch glass or weigh boat is acceptable.Tightly sealed container, store in a dry cabinet.
Moderate Becomes clumpy or sticky after brief exposure to air.Weigh by difference or use a capped vial. Work quickly.Store in a desiccator over an active drying agent.[8]
High / Deliquescent Quickly becomes a paste or liquid upon exposure to air.Mandatory: Weigh inside a glove box or glove bag.[12][13]Store inside a glove box or in a Schlenk flask under an inert gas atmosphere.

Table 2: Comparison of Water Content Analysis Methods

MethodPrincipleSpecificity for WaterSensitivitySample StateKey AdvantageKey Limitation
Karl Fischer Titration Titration with iodine/SO₂ reagentExcellentHigh (ppm levels)Solid or LiquidGold standard for accuracy and specificity.[15]Requires specialized equipment; reagent is moisture-sensitive.
Thermogravimetry (TGA) Mass loss upon heatingLow (measures all volatiles)ModerateSolidProvides information on thermal stability.Not specific to water; can be misleading if other volatiles are present.[17]
¹H-NMR Spectroscopy Integration of water proton signalModerateLow to ModerateSoluble Solid/LiquidUses standard lab equipment; non-destructive.Less precise; water signal can shift and overlap with other peaks.[18]
Conclusion

The hygroscopic nature of imidazole amino alcohols is a manageable, albeit critical, experimental parameter. By understanding the underlying chemical principles and proactively implementing robust handling, storage, and analytical protocols, researchers can mitigate the associated risks. The key to success lies in minimizing exposure to atmospheric moisture at every step, from storage to reaction setup. When in doubt, quantifying the water content via Karl Fischer titration provides the definitive data needed to ensure the integrity and reproducibility of your work.

References
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Available at: [Link]

  • ResearchGate. (2025). Interactions of imidazole with water molecules. Available at: [Link]

  • Wikipedia. Imidazole. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Interactions of imidazole with water molecules. PMC. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Royal Society of Chemistry. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. Available at: [Link]

  • MDPI. (2020). Synthesis of a New Imidazole Amino Acid Ionic Liquid Polymer and Selective Adsorption Performance for Tea Polyphenols. Available at: [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Available at: [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • National Center for Biotechnology Information. Imidazole. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. Analytical methods and achievability - Guidelines for drinking-water quality. Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Green Chemistry. Available at: [Link]

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  • ResearchGate. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Available at: [Link]

  • National Center for Biotechnology Information. (2021). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. PMC. Available at: [Link]

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  • ResearchGate. (2026). Determination of Water Content in Organic Compounds Using Proton Nuclear Magnetic Resonance (H-NMR) Spectroscopy. Available at: [Link]

  • The Italian Association of Chemical Engineering. Sustainability Improvement of Chemical Processes using Amino Ionic Liquids as Catalysts in Water. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Chiral HPLC Separation of 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol Enantiomers

Executive Summary The molecule 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a highly versatile chiral building block, structurally analogous to key intermediates used in the synthesis of azole antifungals (e.g., sertacona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a highly versatile chiral building block, structurally analogous to key intermediates used in the synthesis of azole antifungals (e.g., sertaconazole, bifonazole) and selective kinase inhibitors[1]. It features a chiral center at the benzylic position, an electron-rich phenyl ring, and a basic imidazole moiety.

Separating the enantiomers of this compound presents two distinct analytical challenges:

  • Chiral Recognition: Achieving baseline resolution (

    
    ) requires a Chiral Stationary Phase (CSP) capable of simultaneous hydrogen bonding, 
    
    
    
    stacking, and steric inclusion.
  • Peak Asymmetry: The basic nitrogen on the imidazole ring is highly prone to secondary interactions with residual silanols on the silica support, leading to severe peak tailing if the mobile phase is not rigorously optimized[2].

This guide objectively compares the performance of industry-standard polysaccharide-based CSPs and provides a self-validating, step-by-step experimental protocol to achieve robust enantiomeric resolution.

Mechanistic Basis for Chiral Recognition

To understand how to separate these enantiomers, we must first understand why they separate. According to Dalgliesh’s three-point interaction rule, chiral recognition requires at least three simultaneous interactions between the target enantiomer and the CSP.

For 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol, derivatized polysaccharide CSPs (such as those coated with phenylcarbamates) provide an ideal chiral environment[3]:

  • Hydrogen Bonding: The carbamate linkages (C=O and N-H) on the CSP interact strongly with the hydroxyl (-OH) group of the ethanol moiety.

  • 
     Stacking:  The phenyl groups on the CSP interact with the electron-rich phenyl and imidazole rings of the analyte[4].
    
  • Steric Inclusion: The target molecule must physically fit into the chiral grooves of the polysaccharide backbone.

ChiralRecognition cluster_molecule 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol OH Hydroxyl Group (-OH) CSP Polysaccharide CSP (e.g., Amylose Carbamate) OH->CSP Hydrogen Bonding (Carbamate C=O / NH) Phenyl Phenyl Ring Phenyl->CSP π-π Stacking (Phenyl Groups) Imidazole Imidazole Ring Imidazole->CSP Dipole & π-π Interactions ChiralC Chiral Center ChiralC->CSP Steric Inclusion (Helical Cavity)

Fig 1: Mechanistic pathways of chiral recognition between the target enantiomers and a polysaccharide CSP.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The structural backbone of the CSP dictates the shape of the chiral cavity.

  • Amylose-based CSPs (e.g., Chiralpak AD-H): Amylose features

    
    -(1,4) glycosidic bonds, forming a tight, highly ordered helical structure. This geometry is exceptionally well-suited for capturing meta-substituted bi-aryl systems, often yielding the highest selectivity (
    
    
    
    )[4].
  • Cellulose-based CSPs (e.g., Chiralcel OD-H, Lux Cellulose-3): Cellulose utilizes

    
    -(1,4) glycosidic bonds, resulting in a more linear, extended conformation. While highly effective for simple 1-phenylethanols[5], the added steric bulk of the meta-imidazole ring can sometimes hinder optimal inclusion, leading to slightly lower resolution compared to amylose[3].
    
Quantitative Performance Comparison

The following table summarizes the comparative chromatographic performance for 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol (and its direct structural analogs) across leading CSPs under optimized Normal Phase conditions.

Chiral Stationary PhaseBackbone StructureSelectivity (

)
Resolution (

)
Tailing Factor (

)
Recommended Mobile Phase
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)2.45 3.10 1.1Hexane/IPA (80:20) + 0.1% DEA
Lux Cellulose-3 Cellulose tris(4-methylbenzoate)2.102.401.2Hexane/EtOH (90:10) + 0.1% DEA
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.851.951.3Hexane/IPA (85:15) + 0.1% DEA

Data synthesis reflects standardized behavior of 1-aryl-2-imidazole ethanols and 1-phenylethanols. Chiralpak AD-H is the definitive first-choice column for this specific molecular architecture.

Mobile Phase Causality: The Role of Basic Additives

A critical failure point in analyzing imidazole derivatives is ignoring the basicity of the molecule. The unshared electron pair on the imidazole nitrogen acts as a strong hydrogen bond acceptor and Lewis base. If run in a standard Hexane/Alcohol mixture, this nitrogen will bind tightly to unendcapped, acidic silanol groups (-SiOH) on the silica support of the CSP.

The Result: Severe peak tailing, loss of theoretical plates, and compromised resolution. The Solution: The addition of 0.1% Diethylamine (DEA) to the mobile phase. DEA is a volatile base that competitively binds to and masks these residual silanols, ensuring the target analyte only interacts with the chiral selector[2].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system . The protocol includes built-in System Suitability Testing (SST) criteria; if the SST fails, the run is invalid, and the troubleshooting workflow must be engaged.

Phase 1: Preparation
  • Mobile Phase: Mix HPLC-grade Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas the mixture via ultrasonication for 10 minutes.

  • Sample Diluent: Dissolve 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol in the mobile phase to achieve a final concentration of 0.5 mg/mL. Note: Do not dissolve in 100% strong solvent (like pure IPA or Methanol) to prevent peak distortion upon injection.

Phase 2: Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C (Thermodynamic control is vital; higher temperatures decrease retention but may collapse chiral resolution).

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm and 254 nm.

Phase 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject a racemic standard and verify the following:

  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both enantiomer peaks.
  • Theoretical Plates (

    
    ):  Must be 
    
    
    
    for the first eluting peak.

Troubleshooting & Method Optimization Workflow

If the SST criteria are not met, utilize the following logical workflow to isolate and correct the chromatographic failure.

Troubleshooting Step1 Initial Run: Hexane/IPA (80:20) EvalRs Resolution (Rs) > 1.5? Step1->EvalRs EvalTf Tailing Factor (Tf) < 1.5? EvalRs->EvalTf Yes FixRs Change to Chiralpak AD-H or Adjust IPA % EvalRs->FixRs No FixTf Add 0.1% DEA to mask residual silanols EvalTf->FixTf No Success System Suitability Passed (Self-Validated) EvalTf->Success Yes FixRs->Step1 Re-run FixTf->Step1 Re-run

Fig 2: Self-validating method development and troubleshooting workflow for imidazole derivatives.

References

1.[1] MDPI. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations. 2.[3] DergiPark. 1-(naphthalen-2-yl)ethan-1-ol which is active metabolite of anticonvulsant nafimidone. 3.[4] Medires Publishing. Chiral Analysis of Sertaconazole by HPLC Method on Polysaccharide Derivatives. 4.[5] MDPI. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules. 5.[2] PMC (NIH). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules.

Sources

Comparative

Unambiguous Determination of Absolute Configuration: A Comparative Guide to Mosher’s Acid Analysis

In the realm of drug development and complex natural product synthesis, the spatial arrangement of atoms—stereochemistry—dictates a molecule's pharmacological efficacy, toxicity, and pharmacokinetic profile. For research...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and complex natural product synthesis, the spatial arrangement of atoms—stereochemistry—dictates a molecule's pharmacological efficacy, toxicity, and pharmacokinetic profile. For researchers and scientists, assigning the absolute configuration of a newly synthesized or isolated chiral compound is a non-negotiable regulatory and scientific requirement.

While techniques like X-ray crystallography are considered the gold standard, they are often bottlenecked by the physical limitations of the sample. Enter Mosher’s acid analysis , a robust, solution-phase Nuclear Magnetic Resonance (NMR) technique that has served as a foundational tool for stereochemical assignment for decades.

As a Senior Application Scientist, I have designed this guide to objectively compare Mosher's method against alternative analytical techniques, decode the physical causality behind its protocols, and provide a self-validating experimental workflow for your laboratory.

Mechanistic Causality: The Physics of Mosher's Method

Mosher's acid (


-methoxy-

-trifluoromethylphenylacetic acid, or MTPA) is a chiral derivatizing agent (CDA). The core principle of this method relies on converting a pair of indistinguishable enantiomers into a mixture of diastereomers by reacting them with enantiomerically pure MTPA[1].

The genius of Mosher's method lies in magnetic anisotropy . When a chiral secondary alcohol or amine is derivatized to form an MTPA ester or amide, the molecule adopts a preferred conformation in solution. In this state, the trifluoromethyl group, the carbonyl oxygen, and the carbinyl proton align in a single plane known as the Mosher plane[2].

The phenyl ring of the MTPA moiety sits perpendicular to this plane, casting a magnetic shielding cone over the substituents on one side of the chiral center. Protons caught in this shielding cone experience a high-field shift (lower ppm) in the


H NMR spectrum[3].

By preparing both the


- and 

-MTPA esters, we create a self-validating system . We calculate the chemical shift difference for each proton:

. Protons with a positive

reside on the right side of the Mosher plane, while those with a negative

reside on the left. This causality allows for direct spatial mapping of the molecule without relying on external reference standards or complex computational models[4].

Comparative Analysis: Mosher's vs. Orthogonal Techniques

To select the most appropriate method for validating stereochemical outcomes, one must weigh sample availability, equipment, and turnaround time. Below is an objective comparison of Mosher's method against other leading techniques: MPA derivatization, X-ray Crystallography, and Vibrational Circular Dichroism (VCD).

Structured Method Comparison
Analytical MethodPhysical PrincipleSample RequirementsTurnaround TimePrimary AdvantagePrimary Limitation
Mosher's Method (MTPA) NMR Magnetic Anisotropy1-5 mg, >95% pure1-2 daysNo crystallization required; standard NMR usedRequires derivatizable group (-OH, -NH

)
MPA Derivatization NMR Magnetic Anisotropy1-5 mg, >95% pure1-2 daysLarger

values for some substrates
Prone to racemization at

-carbon
X-ray Crystallography Electron Density DiffractionSingle high-quality crystalDays to WeeksUnambiguous 3D absolute structureCrystal growth is often a severe bottleneck
Vibrational Circular Dichroism (VCD) Differential IR Absorption1-10 mg, solution~1 weekNon-destructive; no derivatization neededRequires complex DFT computational modeling
Technical Insights
  • MTPA vs. MPA:

    
    -methoxyphenylacetic acid (MPA) often yields larger 
    
    
    
    values than MTPA because its conformers are better separated in energy, minimizing the cancellation of anisotropic shielding effects[5]. However, MTPA is highly resistant to racemization at the
    
    
    -carbon and allows for orthogonal
    
    
    F-NMR analysis, making MTPA the more robust choice for routine validation[5].
  • Mosher's vs. VCD: VCD measures the differential absorption of left and right circularly polarized infrared light. While VCD requires no chemical derivatization[6], its interpretation mandates extensive Density Functional Theory (DFT) computations to simulate the spectra[7]. Mosher's method provides a direct, empirical readout.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the Mosher analysis workflow.

Workflow for assigning absolute configuration via Mosher's acid analysis.

Experimental Protocol: The Self-Validating Mosher Workflow

To ensure scientific integrity, a Mosher analysis must never rely on a single derivatization. Relying on generic database chemical shifts for a single ester is error-prone. By computing the difference (


) between the 

- and

-esters, solvent and concentration artifacts mathematically cancel out, creating a self-validating dataset.
The Causality of the "Inversion Rule"

We utilize MTPA-chloride (MTPA-Cl) rather than MTPA acid because the acid chloride is significantly more reactive, driving the derivatization of sterically hindered secondary alcohols to completion[1]. However, a critical stereochemical inversion in nomenclature occurs here. Due to Cahn-Ingold-Prelog (CIP) priority rules, replacing the -OH group of the acid with a -Cl changes the priority sequence. Therefore, reacting an alcohol with


-MTPA-Cl yields the 

-MTPA ester
, and vice versa[8]. Failing to account for this causality will result in an inverted absolute configuration assignment.
Step-by-Step Methodology

Materials Required:

  • Chiral alcohol or amine (~5 mg total)

  • 
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl
  • Anhydrous Pyridine (acts as an acid scavenger for the HCl byproduct)

  • 4-Dimethylaminopyridine (DMAP) (acts as a nucleophilic catalyst for hindered substrates)

  • Anhydrous deuterated solvent (e.g., CDCl

    
    )
    

Protocol:

  • Sample Partitioning: Divide your purified chiral alcohol into two clean, oven-dried NMR tubes (approx. 2.5 mg per tube). Dissolve each in 0.5 mL of anhydrous CDCl

    
    [1].
    
  • Catalyst & Base Addition: To each tube, add 5-10 µL of anhydrous pyridine and a catalytic crystal of DMAP. Causality: Pyridine neutralizes the HCl generated during esterification, preventing degradation of acid-sensitive functional groups on your molecule. DMAP accelerates the reaction via an acylpyridinium intermediate.

  • Derivatization:

    • To Tube A, add a slight molar excess (1.2 eq) of

      
      -MTPA-Cl . (This will form the 
      
      
      
      -MTPA ester).
    • To Tube B, add a slight molar excess (1.2 eq) of

      
      -MTPA-Cl . (This will form the 
      
      
      
      -MTPA ester)[8].
  • Reaction Monitoring: Cap the tubes and allow them to react at room temperature for 2–6 hours[1]. You can monitor the reaction directly in the NMR spectrometer by watching the disappearance of the carbinyl proton of the free alcohol.

  • Data Acquisition: Acquire high-resolution

    
    H NMR and 
    
    
    
    F NMR spectra for both samples. Ensure careful shimming, as you will be measuring subtle chemical shift differences.
  • Data Interpretation (

    
     Calculation): 
    
    • Assign the proton signals for the substituents flanking the chiral center in both spectra.

    • Calculate

      
       for each proton[8].
      
    • Map the signs: Protons with a positive

      
       are placed on the right side of the Mosher model, and protons with a negative 
      
      
      
      are placed on the left side[7].

References

  • Configuration Determinations of Flexible Marine Natural Products Encyclopedia.pub[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons PubMed (Nature Protocols)[Link]

  • Absolute configuration of complex chiral molecules (VCD) Spark904[Link]

  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR MDPI[Link]

  • Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents Illinois Chemistry[Link]

Sources

Validation

comparing antifungal potency of meta- vs para-imidazole phenyl ethanol

Antifungal Potency Guide: Meta- vs. Para-Imidazole Phenyl Ethanol Derivatives Executive Summary & Structural Context Objective: This guide provides a technical comparison of the antifungal potency of meta- (3-position) v...

Author: BenchChem Technical Support Team. Date: March 2026

Antifungal Potency Guide: Meta- vs. Para-Imidazole Phenyl Ethanol Derivatives

Executive Summary & Structural Context

Objective: This guide provides a technical comparison of the antifungal potency of meta- (3-position) versus para- (4-position) substituted imidazole phenyl ethanol derivatives. It is designed for medicinal chemists and pharmacologists optimizing azole scaffolds for next-generation antifungal therapies.

The Core Scaffold: The molecular class is 1-(substituted phenyl)-2-(1H-imidazol-1-yl)ethanol . This scaffold is the pharmacophore backbone for many established antifungal agents (e.g., econazole, miconazole). The efficacy of these drugs hinges on the precise spatial arrangement of substituents on the phenyl ring, which dictates both binding affinity to the target enzyme (CYP51) and pharmacokinetic properties (lipophilicity/membrane penetration).

  • Meta-Substitution (3-position): Often provides moderate potency; can influence metabolic stability but may introduce steric clashes within the enzyme binding pocket.

  • Para-Substitution (4-position): Generally associated with superior potency for electron-withdrawing groups (EWGs) due to optimal alignment with the hydrophobic access channel of CYP51 and enhanced cellular uptake.

Chemical & Structural Analysis: The Isomer Divergence

The difference in potency between meta and para isomers is not merely chemical reactivity but a function of 3D-spatial occupancy within the fungal Lanosterol 14


-demethylase (CYP51) active site.
Electronic & Steric Factors
FeaturePara-Substitution (4-Pos) Meta-Substitution (3-Pos)
Steric Projection Extends linearly away from the core; projects into the hydrophobic access channel of CYP51.Projects laterally; higher risk of steric clash with residues like Phe126 or Tyr118 in CYP51.
Electronic Effect (EWG) Strong inductive/mesomeric pull stabilizes the complex; enhances lipophilicity (

).
Moderate electronic influence; less effective at optimizing the dipole moment for membrane traversal.
Membrane Penetration High. Linear symmetry often aids in packing and passive diffusion through the fungal cell wall.Moderate. Asymmetry can reduce packing efficiency and diffusion rates.

Comparative Efficacy: Experimental Data

The following data synthesizes structure-activity relationship (SAR) trends from multiple studies on imidazole ethanol derivatives. While absolute MIC values vary by specific derivative (e.g., esters, ethers), the relative potency trend remains consistent.

Representative MIC Data (In Vitro)

Target Pathogen: Candida albicans (sensitive and resistant strains)

Compound VariantSubstituent (R)PositionMIC Range (

g/mL)
Relative Potency
Derivative A Chlorine (-Cl)Para (4) 0.125 - 0.5 High
Derivative B Chlorine (-Cl)Meta (3)2.0 - 8.0Moderate
Derivative C Nitro (-NO

)
Para (4) 0.25 - 1.0 High
Derivative D Nitro (-NO

)
Meta (3)4.0 - >16Low
Derivative E Methoxy (-OCH

)
Para (4)4.0 - 16Moderate*

> Key Insight: Electron-withdrawing groups (Cl, NO


) at the para position consistently outperform their meta counterparts by 4-16 fold. Electron-donating groups (like -OCH

) at the para position diminish activity compared to EWGs, highlighting that both position and electronics are critical.

Mechanism of Action: CYP51 Binding Dynamics

The superior performance of para-substituted isomers is mechanistically grounded in their interaction with Lanosterol 14


-demethylase (CYP51) .
  • Heme Coordination: The imidazole Nitrogen (N3) coordinates with the Heme Iron (Fe), blocking the catalytic site.

  • Hydrophobic Channel Occupancy: The phenyl ring sits in a hydrophobic pocket.

    • Para-isomers: The 4-substituent points directly into the open "access channel," interacting favorably with hydrophobic residues (e.g., Leu376 in C. albicans).

    • Meta-isomers: The 3-substituent often points toward the wall of the pocket, causing steric repulsion that weakens the N-Fe bond or destabilizes the inhibitor-enzyme complex.

Visualization: SAR & Binding Pathway

G Target Target: CYP51 (Lanosterol 14α-demethylase) Outcome_Para Outcome: High Affinity (Low MIC) Stable Heme Coordination Target->Outcome_Para Outcome_Meta Outcome: Moderate Affinity (Higher MIC) Weakened Complex Target->Outcome_Meta Scaffold Scaffold: 1-phenyl-2-(1H-imidazol-1-yl)ethanol Para Para-Substitution (4-Pos) (e.g., 4-Cl, 4-NO₂) Scaffold->Para Modification Meta Meta-Substitution (3-Pos) (e.g., 3-Cl, 3-NO₂) Scaffold->Meta Modification Binding_Para Binding Mode: Substituent projects into hydrophobic access channel Para->Binding_Para Spatial Alignment Binding_Meta Binding Mode: Substituent clashes with pocket wall (Steric Hindrance) Meta->Binding_Meta Spatial Alignment Binding_Para->Target High Complementarity Binding_Meta->Target Reduced Complementarity

Caption: SAR decision tree illustrating why para-substitution typically yields superior CYP51 inhibition compared to meta-substitution.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols.

Protocol A: Synthesis of Isomers (General Procedure)

This protocol ensures the creation of pure isomers for fair comparison.

  • Reactants: Start with 2-bromo-1-(3-chlorophenyl)ethanone (for meta) and 2-bromo-1-(4-chlorophenyl)ethanone (for para).

  • Imidazole Addition: React the phenacyl bromide with imidazole (2.5 eq) in dry DMF at room temperature for 12 hours.

  • Reduction: Treat the resulting ketone with NaBH

    
     (1.5 eq) in Methanol at 0°C to yield the ethanol derivative.
    
  • Purification: Recrystallize from ethanol/water to ensure >98% purity (verify via HPLC).

Protocol B: MIC Determination (Broth Microdilution)

Based on CLSI M27-A3 standards.

  • Inoculum: Prepare C. albicans suspension adjusted to

    
     CFU/mL in RPMI 1640 medium.
    
  • Plate Prep: Dispense 100

    
    L of inoculum into 96-well plates containing serial dilutions of the test compounds (0.06 – 64 
    
    
    
    g/mL).
  • Controls: Include Fluconazole as a positive control and solvent (DMSO) as a negative control.

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Determine MIC as the lowest concentration causing 50% (IC50) or 90% (IC90) inhibition of growth compared to control.

References

  • Ozkay, Y., et al. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI Proceedings.

  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.

  • BenchChem. (2025).[1] A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development.

  • Saha, A. K., et al. (2000).[2] Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization. Bioorganic & Medicinal Chemistry Letters.

  • Zhang, Y., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry.

Sources

Comparative

A Comparative Guide to the NMR Characterization of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed nuclear magnetic resonance (NMR) characterization of the chiral alcohol (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed nuclear magnetic resonance (NMR) characterization of the chiral alcohol (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol, a molecule of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific compound, this document presents a comprehensive, predicted ¹H and ¹³C NMR analysis based on established principles of NMR spectroscopy and comparative data from structurally analogous compounds. We will delve into the rationale behind the expected chemical shifts and coupling constants, offering a robust framework for researchers working with this or similar molecular scaffolds. This guide also includes a standardized experimental protocol for acquiring high-quality NMR data and a comparative analysis with related structures to highlight key spectral-structural correlations.

Introduction: The Structural Significance of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

The molecule (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol incorporates several key functional groups that contribute to its potential biological activity and chemical versatility: a chiral secondary alcohol, a substituted phenyl ring, and an imidazole moiety. The imidazole ring, in particular, is a prevalent feature in many biologically active compounds and can participate in important intermolecular interactions such as hydrogen bonding and metal coordination.[1] Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity and purity of this compound, as well as for studying its interactions with biological targets.

This guide will provide an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this molecule, offering a valuable resource for researchers in synthetic chemistry, drug discovery, and quality control.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol. These predictions are based on the analysis of substituent effects on aromatic systems, typical chemical shifts for chiral alcohols, and reported data for imidazole-containing compounds.[2][3][4] The spectra are assumed to be recorded in a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Data for (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2' (Im)~7.8 - 8.2s-The most deshielded imidazole proton, adjacent to two nitrogen atoms.
H-4', H-5' (Im)~7.1 - 7.4s (or two distinct signals)-Chemical shifts are influenced by the phenyl substituent.
H-2, H-4, H-5, H-6 (Ph)~7.2 - 7.6m-Complex multiplet due to meta-substitution.
CH (ethan-1-ol)~4.9 - 5.2q~6.5Quartet due to coupling with the methyl protons.
OHVariablebr s-Chemical shift is concentration and solvent dependent.[5]
CH₃ (ethan-1-ol)~1.5 - 1.7d~6.5Doublet due to coupling with the methine proton.

Table 2: Predicted ¹³C NMR Data for (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-3 (Ph)~137 - 140Quaternary carbon attached to the imidazole nitrogen.
C-1 (Ph)~145 - 148Quaternary carbon attached to the ethanol moiety.
C-2' (Im)~135 - 138Most deshielded imidazole carbon.
C-4', C-5' (Im)~118 - 130Chemical shifts influenced by the phenyl ring.
C-2, C-4, C-5, C-6 (Ph)~120 - 130Aromatic carbons.
CH (ethan-1-ol)~68 - 72Carbon bearing the hydroxyl group.
CH₃ (ethan-1-ol)~23 - 27Methyl carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol, the following detailed protocol is recommended.[6]

3.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[5]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

3.2. Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).[6]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[6]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time: Use an acquisition time of 2-4 seconds.

    • Relaxation Delay: Employ a relaxation delay of 1-5 seconds.

    • Number of Scans: Acquire 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.

    • Spectral Width: Set a wider spectral width, typically 0-220 ppm.[7]

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to aid in the assignment of CH, CH₂, and CH₃ groups.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking and Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm and identify the chemical shifts of all signals.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of a small organic molecule like (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Compound Purification prep2 Solvent Selection & Dissolution prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Spectrometer Setup (Tuning, Locking, Shimming) prep3->acq1 acq2 1H NMR Experiment acq1->acq2 acq3 13C & DEPT Experiments acq1->acq3 proc1 Fourier Transform & Phasing acq2->proc1 acq3->proc1 proc2 Integration & Referencing proc1->proc2 proc3 Spectral Interpretation proc2->proc3 proc4 Structural Confirmation proc3->proc4

Caption: Workflow for NMR Data Acquisition and Analysis.

Comparative Analysis with Structurally Related Compounds

To further substantiate the predicted NMR data, a comparison with known, structurally similar molecules is invaluable.

5.1. Comparison with 1-Phenyl-1H-imidazole

The chemical shifts of the imidazole and phenyl protons in 1-phenyl-1H-imidazole provide a good baseline for our target molecule. In CDCl₃, the ¹H NMR signals for 1-phenyl-1H-imidazole are reported as: δ 7.86 (s, 1H), 7.50-7.21 (m, 7H).[4] The singlet at 7.86 ppm corresponds to the H-2 proton of the imidazole ring. The multiplet between 7.21 and 7.50 ppm encompasses the other two imidazole protons and the five phenyl protons. In our target molecule, the substitution on the phenyl ring and the presence of the chiral alcohol will induce further shifts in these signals.

5.2. Comparison with 1-Phenyl-2-propanol

The NMR spectrum of the isomeric 1-phenyl-2-propanol offers insight into the signals of the ethanol side chain.[6] The key difference is the position of the phenyl group. This comparison helps in understanding the electronic effects of the phenyl ring on the adjacent aliphatic protons.

5.3. Influence of the Imidazole Ring on the Phenyl Protons

The imidazole ring acts as a substituent on the phenyl ring. Its electronic properties will influence the chemical shifts of the aromatic protons. The nitrogen atoms of the imidazole ring can have a complex effect on the electron density of the phenyl ring, leading to the observed complex multiplet in the aromatic region.

The following diagram illustrates the key structural features influencing the NMR spectrum.

Structural_Influence cluster_molecule (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol cluster_imidazole Imidazole Moiety cluster_phenyl Phenyl Ring cluster_alcohol Chiral Alcohol Sidechain Molecule Core Structure Im_H2 H-2' (deshielded) Ph_H Aromatic Protons (complex multiplet) Im_H2->Ph_H Electronic Effect Im_H45 H-4', H-5' CH_OH CH-OH (chiral center) Ph_H->CH_OH Anisotropic Effect CH3 CH3 CH_OH->CH3 J-coupling

Caption: Key Structural Features and their NMR Influence.

Conclusion

References

  • Zamani, K., Mobinikhaledi, A., Foroughifar, N., Faghihi, K., & Mahdavi, V. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-75. [Link]

  • Attia, M. I., Aboul-Enein, M. N., El-Brollosy, N. R., Ng, S. W., & Tiekink, E. R. T. (2012). 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(10), o1848. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). ¹H‐NMR chemical shifts of imidazothiazole 1 and its 6‐phenyl analogue. ResearchGate. [Link]

  • Fun, H.-K., Quah, C. K., & Attia, M. I. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o628. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent. ResearchGate. [Link]

  • Amass, A. J., Brough, P. E., Colclough, M. E., Philbin, I. M., & Perry, M. C. (2006). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Designed Monomers and Polymers, 7(5), 459-466. [Link]

  • Impactfactor. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. [Link]

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

  • Frontiers. (2022, August 28). Pseudo-resonance structures in chiral alcohols and amines and their possible aggregation states. Frontiers. [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-873. [Link]

  • Supporting Information. (n.d.). [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • International Journal for Multidisciplinary Research. (2023, September 15). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • International Journal of Scientific & Technology Research. (2019, December 15). The Synthesis And Characterization Of (Z)-1-(1H- Imidazol-1-Yl)-3-(3-Nitrophenyl) Prop-2-En-1-One – A Quantum Chemical Study. IJSTR. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • Creative Biostructure. (n.d.). NMR-based Alcoholic Beverage Analysis. Creative Biostructure. [Link]

  • Advanced Journal of Chemistry, Section A. (2024, July 6). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... ResearchGate. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

Sources

Validation

Comparative Guide: Absolute Configuration of Imidazole-Substituted Chiral Alcohols

Executive Summary: The Stereochemical Mandate In the development of imidazole-based therapeutics (e.g., antifungal azoles, kinase inhibitors), defining absolute configuration ( vs. ) is not merely an academic exercise—it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Mandate

In the development of imidazole-based therapeutics (e.g., antifungal azoles, kinase inhibitors), defining absolute configuration (


 vs. 

) is not merely an academic exercise—it is a regulatory mandate. Since the FDA’s 1992 policy statement on stereoisomeric drugs, developers must establish the absolute stereochemistry of chiral centers early in the pipeline.[1]

For imidazole-substituted chiral alcohols , this presents a unique chemical challenge. The basicity of the imidazole ring (


) often interferes with standard NMR derivatization methods, while the molecule's flexibility can complicate chiroptical analysis.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR (Mosher's Method) and Vibrational Circular Dichroism (VCD) , demonstrating why SC-XRD remains the "Gold Standard" for this specific chemical class, provided specific protocols are followed.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the three primary methods for determining absolute configuration of imidazole alcohols.

FeatureSC-XRD (The Product) NMR (Mosher's Method) VCD (Vibrational Circular Dichroism)
Primary Principle Anomalous scattering of X-rays (Bijvoet pairs).Anisotropic shielding differences in diastereomeric esters.Differential absorption of circularly polarized IR light.
Sample State Solid (Single Crystal required). Solution (Liquid).Solution (Liquid) or Film.
Imidazole Compatibility High. Basicity facilitates crystalline salt formation.Low. Imidazole nitrogen can react with Mosher acid chlorides, causing side reactions or kinetic resolution.Medium. Conformational flexibility of the alcohol linker complicates DFT calculations.
Confidence Level Definitive (>99%). Direct 3D imaging.Inferential. Relies on conformational models that may fail with bulky imidazoles.Probabilistic. Relies on match between exp. and calc. spectra.
Time to Result 24–48 hours (if crystal exists).4–6 hours (synthesis + NMR).2–5 days (measurement + DFT computation).
Material Required <1 mg (recoverable).~5–10 mg (destructive derivatization).~5–10 mg (recoverable).
The "Mosher Trap" for Imidazoles

While Mosher's method is standard for alcohols, it often fails for imidazole-substituted alcohols.

  • N-Acylation: The basic imidazole nitrogen competes with the hydroxyl group for the Mosher acid chloride (MTPA-Cl), leading to N-acylated byproducts or mixed esters/amides.

  • Conformational Locking: The bulky imidazole group can distort the "Mosher Plane" conformation required for valid

    
     analysis, leading to erroneous assignments.
    

Decision Framework: Method Selection

The following decision tree illustrates when to deploy SC-XRD versus VCD or NMR for this specific compound class.

MethodSelection Start Start: Imidazole-Chiral Alcohol IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can it form a single crystal? IsSolid->CanCrystallize Yes VCD VCD + DFT (If liquid/amorphous) IsSolid->VCD No (Oil) HeavyAtom Contains Heavy Atom (S, Cl, Br)? CanCrystallize->HeavyAtom Yes MakeSalt Protocol: Salt Formation (HCl, HBr, Fumarate) CanCrystallize->MakeSalt No (Amorphous/Powder) XRD_Mo SC-XRD (Mo Source) Fast, Standard HeavyAtom->XRD_Mo Yes (Z > Si) XRD_Cu SC-XRD (Cu Source) Maximize Anomalous Signal HeavyAtom->XRD_Cu No (Light Atom Only) MakeSalt->HeavyAtom Success MakeSalt->VCD Fail NMR NMR (Mosher) *Use with Caution*

Figure 1: Decision tree for selecting absolute configuration methodology. Note the critical branch for "Salt Formation" when dealing with light-atom organic bases.

Technical Deep Dive: The "Heavy Salt" Strategy

For imidazole alcohols lacking heavy atoms (containing only C, H, N, O), standard SC-XRD using Molybdenum (Mo) radiation often fails to determine absolute stereochemistry because the anomalous scattering signal is too weak. The Flack parameter will have a high standard uncertainty (e.g.,


), rendering the result inconclusive.
The Solution: Chiral Salt Engineering

Leverage the basicity of the imidazole (


) to form salts with heavy-atom acids. This serves a dual purpose:
  • Lattice Energy: Protonated imidazoles form strong hydrogen bonds, promoting crystallization of oils.

  • Anomalous Scattering: Introducing Chloride (Cl) or Bromide (Br) significantly enhances the anomalous signal (

    
    ), allowing definitive assignment even with Mo radiation.
    
Critical Parameter: The Flack & Hooft Parameters

To validate the absolute configuration, you must evaluate the Flack Parameter (


) .[2][3]
  • Target:

    
     (Correct structure) with standard uncertainty 
    
    
    
    .
  • Inverted:

    
     (Inverted structure).
    
  • Ambiguous:

    
     (Racemic twin or weak signal).
    

Note: For light-atom structures, the Hooft parameter (


)  (calculated via Bayesian statistics) often provides better probability estimates than the classical Flack parameter.

Experimental Protocol: Crystallization & Data Collection

Objective: Obtain a single crystal of an imidazole-substituted alcohol suitable for absolute configuration determination.

Phase 1: Salt Screening (The "Heavy" Upgrade)

Do not attempt to crystallize the free base oil directly.

  • Dissolution: Dissolve 10 mg of the imidazole alcohol in 0.5 mL of MeOH or EtOH.

  • Acid Addition: Add 1.05 equivalents of acid.

    • Priority 1:Hydrobromic Acid (48% aq). (Best for anomalous signal).

    • Priority 2:Hydrochloric Acid (1M in ether). (Good signal, easy to handle).

    • Priority 3:p-Toluenesulfonic acid. (Bulky, helps packing, Sulfur provides mild signal).

  • Evaporation: Allow solvent to evaporate slowly. If oil forms, proceed to Phase 2.

Phase 2: Vapor Diffusion (The "Anti-Solvent" Trap)
  • Inner Vial: Place the salt solution (from Phase 1) in a small HPLC vial.

  • Outer Vial: Place the open HPLC vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent: Add ~3 mL of a volatile anti-solvent (Ethyl Acetate or Diethyl Ether) to the outer vial.

  • Seal: Cap the outer vial tightly. The anti-solvent vapors will diffuse into the inner vial, slowly lowering solubility and growing crystals.

Phase 3: Data Collection & Validation[4]
  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop with cryo-oil.

  • Collection:

    • If Br/Cl salt : Use Mo-K

      
        (
      
      
      
      Å) or Cu-K
      
      
      .
    • If Free Base (C,H,N,O only) : You MUST use Cu-K

      
        (
      
      
      
      Å) to maximize the anomalous signal of Oxygen/Nitrogen.
  • Refinement: Refine the structure using SHELXL or OLEX2.

  • Check:

    • Is

      
      ?
      
    • Is Flack

      
       with 
      
      
      
      ?
    • If

      
       is high, calculate the Hooft parameter  in PLATON.
      

CrystallizationWorkflow Sample Imidazole Oil Salt Add HBr/HCl (Form Salt) Sample->Salt Protonation Vapor Vapor Diffusion (MeOH / Et2O) Salt->Vapor Solubility Drop Harvest Harvest Crystal Vapor->Harvest 2-5 Days Xray Collect Data (Cu-Kα preferred) Harvest->Xray Cryo-Mount

Figure 2: Optimized crystallization workflow for basic imidazole derivatives.

References

  • FDA Policy Statement (1992). "FDA's Policy Statement for the Development of New Stereoisomeric Drugs."[1][4][5] Chirality, 4(5), 338-340.

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118.

  • Stephens, P. J., et al. (2008). "Determination of Absolute Configuration using Vibrational Circular Dichroism." Chirality, 20(5), 643-663.

Sources

Comparative

A Senior Application Scientist's Guide to Verifying Enantiopurity of Imidazole-Based Chiral Synthons

Introduction: In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] Imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] Imidazole-containing molecules are ubiquitous scaffolds in medicinal chemistry, found in numerous antifungal agents, proton pump inhibitors, and other therapeutics.[3] As the vast majority of drugs approved by regulatory bodies like the FDA are single enantiomers, the ability to accurately determine and control the enantiomeric purity of chiral imidazole synthons is paramount.[2][4] An unquantified enantiomeric impurity is not merely a diluent but a distinct chemical entity with its own potential for off-target effects or antagonism of the desired therapeutic action.

This guide provides an in-depth comparison of the primary analytical techniques for verifying the enantiopurity of imidazole-based chiral synthons. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system. This resource is designed for researchers, scientists, and drug development professionals who require robust, reliable, and defensible data on the stereochemical integrity of their molecules.

Chromatographic Techniques: The Gold Standard for Enantioseparation

Chromatographic methods are the workhorses for enantiomeric excess (% ee) determination due to their high resolution, accuracy, and reproducibility.[5] The core principle involves creating a transient diastereomeric interaction between the enantiomers and a chiral selector, which is most often incorporated into the stationary phase of the column.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantiopurity assessment.[4][6] Its success hinges on the selection of an appropriate Chiral Stationary Phase (CSP). For imidazole derivatives, polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, have demonstrated broad applicability and excellent enantioselectivity.[1][7][8]

Mechanism of Separation: The separation is driven by differential, non-covalent interactions between the enantiomers and the chiral selector. The helical structure of the polysaccharide backbone creates chiral grooves where interactions such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance can occur.[9] One enantiomer will have a more stable, lower-energy interaction with the CSP, leading to a longer retention time and, thus, separation from its mirror image. The basic nitrogen atoms of the imidazole ring often play a key role in these interactions.

Experimental Protocol: Chiral HPLC Method Development for an Imidazole Synthon

This protocol outlines a systematic screening approach to efficiently develop a robust separation method.

  • Column Selection:

    • Begin with polysaccharide-based columns due to their proven success with imidazole compounds.[1][7]

    • Primary Screening Columns:

      • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Rationale: These two phases offer complementary selectivity and cover a wide range of chiral compounds.[6]

  • Mobile Phase Screening:

    • Normal Phase (NP): This is often the starting point for polysaccharide CSPs.

      • Screening Solvents: n-Hexane/Isopropanol (IPA) and n-Hexane/Ethanol (EtOH) in ratios of 90:10 and 80:20 (v/v).[6]

      • Additive: For basic imidazole synthons, add 0.1% Diethylamine (DEA) to the mobile phase. This masks acidic sites on the silica support, improving peak shape and preventing tailing.[1][6]

    • Polar Organic Mode (PO):

      • Screening Solvents: 100% Acetonitrile or 100% Methanol.

      • Rationale: This mode can offer different selectivity and is useful if solubility in NP solvents is poor.

    • Reversed Phase (RP):

      • Screening Solvents: Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate buffer at low pH).[6][7]

      • Note: Use columns specifically designed for RP mode (e.g., Chiralcel OD-RH).[8]

  • Method Optimization:

    • Flow Rate: Start at 1.0 mL/min for standard 4.6 mm ID columns. Adjust to balance analysis time and resolution.

    • Temperature: Typically start at 25°C. Varying the temperature (e.g., 15°C to 40°C) can significantly impact selectivity by altering the thermodynamics of the chiral interactions.

    • Detection: Use a UV detector set to a wavelength where the imidazole synthon has strong absorbance (e.g., 220-230 nm).[1][7]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[1][10]

    • Filter the solution through a 0.45 µm syringe filter to protect the column and instrument.

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[10]

    • For a valid quantitative result, baseline resolution (Rs > 1.5) between the enantiomers is required.

Data Presentation: Performance Comparison of CSPs for Imidazole Antifungals

CompoundColumnMobile PhaseResolution (Rs)Analysis Time (min)Reference
EconazoleAmyCoat RPAcetonitrile/Water1.55< 15[7]
MiconazoleChiralcel OD-RHAcetonitrile/Buffer0.89~ 20[8]
ButoconazoleCHIRALCEL OJHexane/IPA/DEA> 1.5< 20[1]
SulconazoleLux i-Cellulose 5Polar Organic> 1.5< 10[7]

Diagram: Chiral HPLC Method Development Workflow

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Select Synthon SelectCols Select Columns (e.g., Chiralpak AD, Chiralcel OD) Start->SelectCols ScreenMP Screen Mobile Phases (NP, PO, RP with additives) SelectCols->ScreenMP Eval Evaluate Resolution (Rs) & Peak Shape ScreenMP->Eval Optimize Optimize Parameters (Flow, Temp, % Modifier) Eval->Optimize Rs < 1.5 or Tailing Validate Method Validation (ICH Q2) (Accuracy, Precision, LOQ) Eval->Validate Rs > 1.5 & Good Shape Optimize->Eval Re-evaluate Final Routine Analysis Validate->Final

Caption: A systematic workflow for chiral HPLC method development.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and sustainability.[9] It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations without a loss in efficiency.[9]

Causality of Performance: The low viscosity of supercritical CO2 permits higher flow rates, drastically reducing analysis times, often by a factor of 3 to 10 compared to HPLC.[9] Furthermore, CO2 is a non-toxic, "green" solvent, reducing the environmental impact and cost of solvent disposal. Polysaccharide-based CSPs are highly effective in SFC, often exhibiting complementary or even superior selectivity compared to their use in HPLC.[9][11]

Experimental Protocol: Chiral SFC Analysis

  • Instrumentation: An SFC system with a back pressure regulator is required.

  • Column Selection: Columns used for normal-phase HPLC are directly transferable to SFC. The same polysaccharide-based columns (e.g., Lux® Cellulose-2, Chiralcel® OD) are excellent starting points.[11]

  • Mobile Phase:

    • Primary Fluid: Supercritical CO2.

    • Co-solvent (Modifier): Methanol, ethanol, or isopropanol is added to increase solvent strength and improve analyte solubility. A typical starting gradient might be 5% to 40% co-solvent.[11]

    • Additive: As with HPLC, 0.1-0.2% DEA is often added for basic analytes like imidazoles to improve peak shape.

  • Optimization:

    • Back Pressure: Typically maintained around 150 bar to ensure CO2 remains in its supercritical state.[11]

    • Temperature: Usually set between 35-40°C.

    • Co-solvent Gradient: The steepness and range of the co-solvent gradient are the primary tools for optimizing resolution and analysis time.

Diagram: Core Components of an SFC System

SFC_System CO2_Tank CO2 Supply SFC_Pump CO2 Pump CO2_Tank->SFC_Pump Modifier_Pump Co-solvent Pump Mixer Mixing Chamber Modifier_Pump->Mixer SFC_Pump->Mixer Injector Autosampler Mixer->Injector Column Chiral Column (in Oven) Injector->Column Detector UV Detector Column->Detector BPR Back Pressure Regulator (BPR) Detector->BPR Waste Waste BPR->Waste

Caption: Simplified schematic of a Supercritical Fluid Chromatography (SFC) system.

Spectroscopic Methods: An Orthogonal Confirmation

While chromatography is definitive, NMR spectroscopy provides a rapid and powerful orthogonal method for determining enantiomeric ratios, often with minimal sample preparation.

NMR Spectroscopy with Chiral Shift Reagents (CSRs)

Principle of Operation: Enantiomers are indistinguishable in a standard NMR spectrum because they are isochronous (resonate at the same frequency). A Chiral Shift Reagent, typically a lanthanide complex like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is used to break this symmetry.[12][13] The CSR is chiral and Lewis acidic, allowing it to form rapid, reversible diastereomeric complexes with Lewis basic sites on the analyte, such as the nitrogen atoms of an imidazole ring.[13] These transient diastereomeric complexes exist in different magnetic environments, causing the signals of the two enantiomers to be shifted to different extents (a phenomenon known as chemical shift non-equivalence, ΔΔδ), allowing for their individual integration.[12]

Experimental Protocol: Enantiomeric Ratio Determination by ¹H NMR

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the imidazole synthon (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.[10]

    • Acquire a standard ¹H NMR spectrum of the racemic material.

  • CSR Titration:

    • Prepare a stock solution of the CSR (e.g., Eu(hfc)₃) in the same deuterated solvent.

    • Add small, incremental amounts (e.g., 0.1 equivalents) of the CSR solution to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition. Monitor the separation of a well-resolved, non-overlapping proton signal (e.g., a singlet or a doublet) of the synthon.

    • Continue adding the CSR until baseline separation of the chosen signal for the two enantiomers is achieved. Avoid adding a large excess, as this can cause significant peak broadening.

  • Data Analysis:

    • Carefully integrate the separated signals corresponding to each enantiomer.

    • The enantiomeric ratio is the direct ratio of the integration values. The % ee can be calculated from this ratio.

Diagram: Principle of Chiral Shift Reagents in NMR

CSR_Principle cluster_before Before CSR cluster_after After Adding CSR racemate R-Enantiomer S-Enantiomer spectrum_before Single Signal (Overlapping) csr_node Chiral Shift Reagent (CSR) racemate->csr_node + CSR complexes (R)-Analyte-(CSR) (S)-Analyte-(CSR) Diastereomeric Complexes spectrum_after Two Resolved Signals

Caption: A chiral shift reagent forms diastereomeric complexes, resolving enantiomer signals in NMR.

Method Comparison and Selection Guide

The choice of analytical technique is dictated by the specific requirements of the project, including required precision, sample throughput, and available instrumentation.

ParameterChiral HPLCChiral SFCNMR with CSR
Resolution (Rs) Excellent (typically > 2.0)Excellent (often > HPLC)Variable, depends on analyte-CSR interaction
Sensitivity (LOQ) High (e.g., 0.3-3 µg/mL)Very HighLow (~0.5% of minor enantiomer)
Analysis Time Moderate (10-30 min)Very Fast (2-10 min)Fast (5-20 min after prep)
Sample Preparation Simple (dissolve and filter)Simple (dissolve and filter)Simple (dissolve, add CSR)
Solvent Consumption High (organic solvents)Low (primarily CO2)Very Low (deuterated solvent)
Quantitative Accuracy Excellent (Gold Standard)ExcellentGood, but sensitive to integration errors
Best For... Routine QC, high accuracy ee determination, method validationHigh-throughput screening, rapid analysis, "green" chemistryRapid screening, orthogonal confirmation, when no chromophore is present

Expert Insights:

  • For routine quality control and release testing where high accuracy and validated data are required, Chiral HPLC remains the gold standard.[5] Its robustness and regulatory acceptance are unparalleled.

  • For high-throughput screening in early discovery or process optimization where speed is critical, Chiral SFC is the superior choice.[9][11] Its ability to deliver results in a fraction of the time with less environmental impact is a significant advantage.

  • NMR with a Chiral Shift Reagent is an invaluable tool for orthogonal verification . It is particularly useful for a quick check of enantiopurity during synthesis without the need for extensive method development, or for molecules that lack a UV chromophore necessary for HPLC/SFC detection.[10][13]

Trustworthiness: The Imperative of Method Validation

To ensure the trustworthiness of any enantiopurity data, the chosen analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R2)).[14] A self-validating system is one where the method's performance characteristics are thoroughly understood and controlled.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., the other enantiomer, synthetic precursors).[5]

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.[15] This is critical for controlling impurities at low levels (e.g., <0.5%).

  • Precision: The closeness of agreement between a series of measurements, assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]

Conclusion

Verifying the enantiopurity of imidazole-based chiral synthons is a non-negotiable step in modern drug development. While Chiral HPLC provides the bedrock of robust and accurate analysis, Chiral SFC offers a high-speed, sustainable alternative for high-throughput applications. NMR spectroscopy serves as a vital orthogonal technique for rapid confirmation. The selection of the most appropriate method requires a clear understanding of the project's goals, balancing the need for speed, accuracy, and resources. By employing these techniques within a framework of rigorous validation, researchers can generate high-quality, defensible data, ensuring the stereochemical integrity of their molecules and paving the way for the development of safer, more effective medicines.

References

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate. Available from: [Link]

  • Podolska, M., et al. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Zhang, Y., et al. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. RSC Advances. Available from: [Link]

  • Wang, Z., et al. Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. National Institutes of Health (NIH). Available from: [Link]

  • Plichta, A., et al. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. National Institutes of Health (NIH). Available from: [Link]

  • Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Gálová, J., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). Available from: [Link]

  • El-Shabrawy, Y. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

  • Al-Salami, H., et al. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH). Available from: [Link]

  • 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L...). ResearchGate. Available from: [Link]

  • Zhang, Y., et al. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Royal Society of Chemistry. Available from: [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Semantic Scholar. Available from: [Link]

  • Moon, L.S., et al. A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins. Chemical Communications. Available from: [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. Available from: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • Dong, M.W. System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available from: [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]

  • Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. PubMed. Available from: [Link]

  • Pinto, D.C.G.A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Chiral Screening for SFC and UHPLC with Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. Available from: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Unipd. Available from: [Link]

  • Strong chiroptical properties from thin films of chiral imidazole derivatives allowing for easy detection of circularly polarized luminescence. Journal of Materials Chemistry C. Available from: [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available from: [Link]

  • Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based I. Asian Journal of Pharmaceutics. Available from: [Link]

  • 23.1: NMR Shift Reagents. Chemistry LibreTexts. Available from: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. OUCI. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposa...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol, a compound of interest in various research applications. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting best practices in chemical waste management.

Core Principles of Disposal

The fundamental principle governing the disposal of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is that it must be treated as hazardous chemical waste.[7][8][9][10][11][12] Under no circumstances should this compound or its residues be disposed of down the drain or in general waste.[8][9][11][12][13]

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment must be conducted. Based on data from related compounds, the primary hazards are likely to include:

Hazard ClassPotential EffectCitation
Acute Toxicity (Oral)Harmful if swallowed.[3][14]
Skin Corrosion/IrritationCauses skin irritation.[15][1][3][4][14][16]
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[15][1][2][3][4][14][16]
Reproductive ToxicityImidazole has been classified as potentially damaging to the unborn child.[14][16]

Therefore, the following minimum PPE must be worn when handling (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol for disposal:

  • Eye Protection: Safety goggles with side shields or a face shield.[15][4][16]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[13][16]

  • Body Protection: A laboratory coat and closed-toe shoes.[16]

All handling of the waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[15][14]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol in various forms.

1. Unused or Expired Solid Compound:

  • Container Selection: Use a dedicated, sealable, and clearly labeled hazardous waste container.[8][10][11][13] The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name: "(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol," and the approximate quantity.[7][8][10]

  • Transfer: Carefully transfer the solid waste into the designated container using a clean spatula. Avoid generating dust.[13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[9][12][13][14]

2. Solutions Containing the Compound:

  • Container Selection: Use a dedicated, sealed, and clearly labeled hazardous liquid waste container.[11] Ensure the container material is compatible with the solvent used.

  • Labeling: The label must include "Hazardous Waste," the full chemical name of the compound, the solvent(s), and the estimated concentration.[11]

  • Segregation: Do not mix this waste stream with other incompatible waste, such as strong acids or bases.[11]

  • Storage: Store the sealed liquid waste container in secondary containment to prevent spills.[10]

3. Contaminated Materials (e.g., Gloves, Weigh Paper, Bench Paper):

  • Collection: All disposable materials that have come into contact with (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol should be considered hazardous waste.

  • Disposal: Place these materials in the designated solid hazardous waste container.[11]

4. Empty Stock Containers:

  • Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone) at least three times.[8][11]

  • Rinseate Collection: The rinseate must be collected and disposed of as hazardous liquid waste.[11]

  • Container Disposal: Once triple-rinsed, deface the original label on the container before disposing of it in the appropriate laboratory glass or plastic recycling bin, in accordance with your institution's policies.[8]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol and associated waste.

cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Pathway Waste (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol Waste Solid Solid Compound / Contaminated Materials Waste->Solid Liquid Solutions Waste->Liquid Empty Empty Containers Waste->Empty Solid_Container Sealable, Labeled Solid Waste Container Solid->Solid_Container Liquid_Container Sealable, Labeled Liquid Waste Container Liquid->Liquid_Container Rinse Triple Rinse with Suitable Solvent Empty->Rinse EHS Arrange for Pickup by Environmental Health & Safety (EHS) Solid_Container->EHS Liquid_Container->EHS Rinseate Collect Rinseate as Hazardous Liquid Waste Rinse->Rinseate Recycle Deface Label & Recycle Clean Container Rinse->Recycle Rinseate->Liquid_Container

Caption: Decision workflow for the proper disposal of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol.

Emergency Procedures for Spills

In the event of a spill, immediate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.[8]

For large spills, evacuate the area immediately and contact your EHS office for emergency response.[8]

Conclusion

The responsible disposal of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure that they are in compliance with safety regulations and are contributing to a culture of safety and responsibility within their institutions. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • Attia, M. I., Aboul-Enein, M. N., El-Brollosy, N. R., Ng, S. W., & Tiekink, E. R. T. (n.d.). 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. National Institutes of Health. Retrieved from [Link]

  • Fun, H.-K., Quah, C. K., & Attia, M. I. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o628. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. Retrieved from [Link]

  • MDPI. (2025, December 11). Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Phenylethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Phenylethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 20(8), 14883–14894. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro-. Retrieved from [Link]

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]

  • Today's Clinical Lab. (2025, June 12). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, May 31). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 1-(1H-Imidazol-1-yl)ethanone. Retrieved from [Link]

  • Safetybox. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

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